Product packaging for 6,8-dichloro-2H-chromene-3-carbaldehyde(Cat. No.:CAS No. 126350-18-3)

6,8-dichloro-2H-chromene-3-carbaldehyde

Cat. No.: B160358
CAS No.: 126350-18-3
M. Wt: 229.06 g/mol
InChI Key: HKPROOTVXQRMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,8-dichloro-2H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6Cl2O2 and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2O2 B160358 6,8-dichloro-2H-chromene-3-carbaldehyde CAS No. 126350-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPROOTVXQRMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585513
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126350-18-3
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-dichloro-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the chromene class of molecules. Chromenes are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of dichloro-substituents on the benzopyran ring of this particular derivative suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, aimed at facilitating further research and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes its key known properties.

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂O₂--INVALID-LINK--
Molecular Weight 229.06 g/mol --INVALID-LINK--
CAS Number 126350-18-3--INVALID-LINK--
Melting Point 128-132 °C--INVALID-LINK--
Appearance Yellow Powder--INVALID-LINK--
Purity ≥ 99% (HPLC)--INVALID-LINK--

Synthesis

The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the available literature, a general procedure based on the synthesis of related chromene derivatives can be proposed. The likely starting material for this synthesis would be 2,4-dichlorophenol.

Proposed Synthetic Workflow

G Start 2,4-Dichlorophenol Step1 Protection of Phenolic Hydroxyl Start->Step1 e.g., Acylation Step2 Introduction of a Three-Carbon Unit Step1->Step2 e.g., Allylation Step3 Cyclization and Formylation (Vilsmeier-Haack Reaction) Step2->Step3 DMF, POCl₃ Product This compound Step3->Product

Proposed synthetic workflow for this compound.

General Experimental Protocol for Vilsmeier-Haack Formylation of a Phenolic Precursor (Hypothetical)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Materials:

  • Appropriately substituted phenolic precursor (e.g., an allylated derivative of 2,4-dichlorophenol)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the phenolic precursor (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the chromene scaffold is a well-established pharmacophore with diverse biological activities. The presence of electron-withdrawing chlorine atoms on the benzene ring may enhance its biological potency.

Potential Anti-Cancer Activity

Many chromene derivatives have demonstrated significant anti-cancer properties. Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. It is plausible that this compound or its derivatives could exhibit similar activities.

Potential Anti-Inflammatory Activity

Chromene derivatives have also been investigated for their anti-inflammatory effects. The potential mechanism of action often involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound could potentially inhibit pro-inflammatory mediators.

Potential Signaling Pathway Interactions

Based on studies of related chromene compounds, potential signaling pathways that could be modulated by this compound include:

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of many cancers. Inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory and anti-cancer drugs.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation Compound This compound (Hypothesized) Compound->IKK Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

G GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound (Hypothesized) Compound->Raf Inhibition? Compound->MEK Inhibition?

Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial in vitro screening of this compound for anti-cancer and anti-inflammatory activities.

In Vitro Anti-Cancer Activity: MTT Assay

This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a precursor for the development of novel therapeutic agents, particularly in the areas of cancer and inflammation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively investigate its pharmacological profile and mechanisms of action. The detailed protocols and hypothesized signaling pathways presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.

Structural Analysis and Characterization of 6,8-dichloro-2H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6,8-dichloro-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide combines established general methodologies with predicted spectroscopic data to serve as a valuable resource for researchers.

Introduction and Physicochemical Properties

This compound is a chlorinated derivative of the 2H-chromene scaffold, a core structure found in numerous biologically active compounds. Its chemical structure, featuring an aldehyde functional group and two chlorine atoms on the aromatic ring, makes it a valuable intermediate in synthetic organic chemistry.[1] It serves as a key building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries, including compounds with potential anti-inflammatory and anti-cancer properties.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₆Cl₂O₂
Molecular Weight 229.06 g/mol
CAS Number 126350-18-3

Synthesis and Experimental Protocols

General Synthetic Protocol:

A typical synthesis would involve the following steps:

  • Reaction Setup: A solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent (e.g., dioxane, ethanol, or an ionic liquid) is prepared in a reaction vessel.

  • Addition of Reagents: Acrolein (1-1.5 equivalents) and a catalyst (e.g., a base like piperidine, pyrrolidine, or K₂CO₃) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

G cluster_synthesis General Synthetic Workflow Reactants 3,5-Dichlorosalicylaldehyde + Acrolein + Catalyst Reaction Reaction in Solvent (e.g., Dioxane, Ethanol) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_characterization General Characterization Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure G cluster_info Information Relationship Compound This compound Synthesis Synthetic Intermediate Compound->Synthesis Characterization Structural Analysis (Predicted Data) Compound->Characterization Bioactivity Biological Pathways (Largely Unexplored) Compound->Bioactivity Applications Pharmaceuticals & Agrochemicals Synthesis->Applications

References

Technical Guide: 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated chromone derivative. This document collates available data on its chemical properties, synthesis, and structural characteristics. Due to limited publicly available information, this guide focuses on the foundational chemical and physical data critical for researchers initiating studies on this compound.

Chemical Identity and Properties

6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde is a solid, crystalline compound. Its chemical structure consists of a chromone core, which is a benzopyran-4-one, substituted with chlorine atoms at the 6 and 8 positions and a carbaldehyde group at the 3 position.

Identifier Value
CAS Number 64481-10-3[1][2][3]
Molecular Formula C₁₀H₄Cl₂O₃[2][3]
Molecular Weight 243.04 g/mol [3]
SMILES C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl[4]
InChI InChI=1S/C10H4Cl2O3/c11-5-1-6(12)8-4(2-14)9(13)15-10(8)3-7(5)13/h1-3,14H

Synthesis

The synthesis of chlorinated 3-formylchromone derivatives, including 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, generally involves the Vilsmeier-Haack reaction. This reaction utilizes a substituted 2-hydroxyacetophenone as a precursor, which is then treated with a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to yield the formylated chromone.[5][6]

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous chlorinated 3-formylchromones.[5][6]

  • Starting Material: The synthesis begins with a corresponding dichlorinated 2-hydroxyacetophenone.

  • Reaction Setup: The dichlorinated 2-hydroxyacetophenone is dissolved in N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Addition: The solution is cooled, typically to 0°C, and phosphoryl chloride (POCl₃) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred for an extended period, often overnight, at room temperature to ensure completion.

  • Work-up: Water is added to the reaction mixture, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then dried under a vacuum to yield the final product, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,4-dichloro-6-hydroxyacetophenone 2,4-dichloro-6-hydroxyacetophenone Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2,4-dichloro-6-hydroxyacetophenone->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction Precipitation with Water Precipitation with Water Vilsmeier-Haack Reaction->Precipitation with Water Filtration Filtration Precipitation with Water->Filtration Drying Drying Filtration->Drying 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde Drying->6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde Intermolecular_Interactions Formyl_Oxygen_A Formyl Oxygen Chlorine_8_A Chlorine at C8 Formyl_Oxygen_B Formyl Oxygen Chlorine_8_A->Formyl_Oxygen_B Halogen Bond Chromone_Ring_A Chromone Ring System Chromone_Ring_B Chromone Ring System Chromone_Ring_A->Chromone_Ring_B π-π Stacking Chlorine_8_B Chlorine at C8

References

Dichlorinated Chromenes: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene scaffolds are a prominent class of heterocyclic compounds widely found in nature and are known to exhibit a diverse range of pharmacological properties. Among the numerous derivatives, dichlorinated chromenes have emerged as a particularly interesting subgroup, demonstrating significant potential in various therapeutic areas. The incorporation of chlorine atoms into the chromene core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its biological activity and target specificity. This technical guide provides an in-depth overview of the current understanding of the biological activities of dichlorinated chromene compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Anticancer Activity

Dichlorinated chromene derivatives have shown promising cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various dichlorinated chromene compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data presented below has been compiled from multiple studies to provide a comparative overview.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileA-549 (Lung Carcinoma)< 10 (More potent than Doxorubicin)[1]
HT-29 (Colon Carcinoma)< 10 (More potent than Doxorubicin)[1]
2,4-dichloro substituted chromene-azo sulfonamide hybrid (Compound 7g)HepG-2 (Liver Carcinoma)1.63[2]
MCF-7 (Breast Adenocarcinoma)1.72[2]
2,3-dichloro substituted 1H-benzo[f]chromene-2-carbothioamidePC-3 (Prostate Cancer)1.1 - 2.7[3]
2,5-dichloro substituted 1H-benzo[f]chromene-2-carbothioamidePC-3 (Prostate Cancer)1.1 - 2.7[3]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., A-549, HT-29, HepG-2, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Dichlorinated chromene compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated chromene compounds in culture medium. The final solvent concentration should not exceed a non-toxic level (typically <0.5%). After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add dichlorinated chromene compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow

Antimicrobial Activity

Dichlorinated chromenes have also been investigated for their potential to combat various microbial pathogens, including both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms can enhance the lipophilicity of the chromene scaffold, potentially facilitating its penetration through bacterial cell membranes.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Dichloroaryl-substituted 1H-chromene-benzene hybridsGram-positive and Gram-negative bacteriaNot specified, but described as having strong activity[6]
Chromene-sulfonamide hybrids (general)E. coli and S. aureusVaried, with some compounds showing significant activity[7]

Note: Specific MIC values for dichlorinated chromene compounds are not yet widely published in the reviewed literature, representing an area for future research.

Experimental Protocols

Agar Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of a compound.[8]

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6-8 mm diameter)

  • Dichlorinated chromene compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • 96-well microtiter plate

  • Muller-Hinton Broth (MHB)

  • Bacterial cultures

  • Dichlorinated chromene compounds

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the dichlorinated chromene compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The results can also be read using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory properties of chromene derivatives are of significant interest, with studies suggesting their ability to modulate key inflammatory signaling pathways. Dichlorinated chromenes, in particular, are being explored for their potential to inhibit the production of pro-inflammatory mediators.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some chromene derivatives have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα or by blocking the nuclear translocation of the p65 subunit of NF-κB.[13][14][15]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IκB IkB_NFkB->NFkB releases Dichlorochromene Dichlorinated Chromene Dichlorochromene->IKK inhibits? Dichlorochromene->NFkB inhibits translocation? DNA DNA NFkB_n->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->ProInflammatory_Genes induces

NF-κB Signaling Pathway Inhibition

TLR4/MAPK Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a signaling cascade that leads to inflammation.[16] This cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38. The phosphorylation and activation of p38 MAPK contribute to the production of pro-inflammatory cytokines.[17] Inhibition of p38 MAPK phosphorylation is a therapeutic strategy for inflammatory diseases. Certain chromone derivatives have been identified as inhibitors of the p38α MAPK signaling cascade.

TLR4_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates AP1 AP-1 p38_MAPK->AP1 activates Dichlorochromene Dichlorinated Chromene Dichlorochromene->p38_MAPK inhibits phosphorylation? ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes induces

TLR4/MAPK Signaling Pathway Inhibition

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects of chromene derivatives have been demonstrated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Compound/DerivativeCell LineIC50 for NO Inhibition (µM)Reference
Chromene derivative 1BV-2 microglial cells3.12[8]
Chromene derivative 2BV-2 microglial cells15.53[8]
Prenylated hydroxybenzoic acid 1RAW 264.7 macrophages18 ± 3[9]
Prenylated hydroxybenzoic acid 2RAW 264.7 macrophages26 ± 5[9]
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivativesHuman neutrophilsSingle-digit micromolar range for superoxide anion and elastase release inhibition

Note: While these data are for chromene derivatives, specific quantitative anti-inflammatory data for dichlorinated chromenes is an active area of research.

Experimental Protocols

Western Blot for NF-κB and MAPK Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cell lysates from cells treated with dichlorinated chromenes and/or inflammatory stimuli (e.g., LPS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane several times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.

Conclusion and Future Directions

Dichlorinated chromene compounds represent a promising class of molecules with significant potential for the development of novel therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of the position and number of chlorine substitutions on the chromene ring will be crucial for optimizing biological activity and selectivity.

  • Mechanism of Action Elucidation: While initial insights into the signaling pathways have been gained, more detailed studies are needed to identify the specific molecular targets of dichlorinated chromenes.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

  • Quantitative Anti-inflammatory Data: There is a need for more comprehensive quantitative data on the anti-inflammatory effects of a wider range of dichlorinated chromene derivatives.

By addressing these research questions, the full therapeutic potential of dichlorinated chromene compounds can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

The Therapeutic Renaissance of Chromenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, is a cornerstone in natural product chemistry and medicinal chemistry.[1][2] Derivatives of chromene exhibit a remarkable breadth of pharmacological activities, positioning them as highly promising candidates for the development of novel therapeutics.[3] This technical guide provides an in-depth review of the therapeutic potential of chromene-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to empower researchers in the pursuit of new chromene-based drugs.

Introduction: The Versatile Chromene Scaffold

The chromene nucleus is a fundamental structural motif found in a vast array of naturally occurring compounds, including alkaloids, tocopherols, flavonoids, and anthocyanins.[4] This prevalence in nature hints at the inherent biological compatibility and diverse molecular interactions of the chromene framework. Synthetic chromene derivatives have been shown to engage a wide variety of cellular targets, leading to a broad spectrum of biological activities. These include antitumor, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticonvulsant properties, among others.[1][3] The high lipophilicity of many chromene derivatives facilitates their penetration of cell membranes, enhancing their potential as drug candidates. The amenability of the chromene core to structural modification through various synthetic strategies allows for the fine-tuning of its pharmacological properties, a key aspect in modern drug design.[1][4]

Anticancer Potential of Chromene-Based Compounds

Chromene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][5] Their mechanisms of action are diverse and often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Activity

The anticancer effects of chromene-based compounds are attributed to several key mechanisms:

  • Microtubule Depolarization: Certain 4H-chromenes act as microtubule-destabilizing agents, binding to the colchicine binding site of β-tubulin.[5] This disruption of the microtubule network leads to mitotic arrest, cell multinucleation, and ultimately, apoptosis.[5] A notable example is Crolibulin™ (EPC2407), a chromene analog that has advanced to clinical trials.[1][5]

  • Induction of Apoptosis: Many chromene derivatives induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and cell cycle arrest at various phases (G2/M, S, or G2).[5][6]

  • Inhibition of Signaling Pathways: Chromenes have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1] Others have been reported to inhibit Src kinases, which are overexpressed in certain cancers.[5]

  • Disruption of Tumor Vasculature: Some chromene compounds act as vascular disrupting agents, selectively targeting and disrupting the blood vessels that supply tumors, leading to tumor necrosis.[1][5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various chromene derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Anticancer Activity of Selected Chromene Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
Halogenated Chromenes175a-d (general)PC-3 (Prostate)1.1 - 2.7[1]
Chromene-based Hybrids28, 31c, 33Various1.78 - 5.47[1]
4H-Chromene Conjugates99HepG-2 (Liver)0.72[1]
4H-Chromene Conjugates99A549 (Lung)1.0[1]
4H-Chromene Conjugates99HeLa (Cervical)0.7[1]
4H-Chromene Conjugates99HT-29 (Colon)0.85[1]
Chromene-Azo Sulfonamide Hybrids4a, 4b, 4c, 7cVarious0.3 - 2.0[7]
Fused Chromene Derivatives147MCF-7 (Breast)58.6[1]
Fused Chromene Derivatives147Raji (Lymphoma)49.2[1]

Table 2: Anticancer Activity of Crolibulin™ (EPC2407)

Cancer TypeStudy PhaseOutcomeReference
Advanced Solid TumorsPhase I/IIOngoing[1]
Anaplastic Thyroid CancerPhase IIIn combination with cisplatin[8]
Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by a microtubule-destabilizing chromene derivative.

anticancer_pathway cluster_cell Cancer Cell Chromene Chromene Derivative Tubulin β-Tubulin Chromene->Tubulin Binds to Colchicine Site Microtubules Microtubule Network Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanism of a microtubule-targeting chromene.

Anti-inflammatory Properties of Chromene Compounds

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.[9] Chromene derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chromenes are primarily mediated through:

  • Inhibition of Pro-inflammatory Mediators: Chromene compounds can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

  • Reduction of Pro-inflammatory Cytokines: They can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

  • Modulation of Signaling Pathways: Chromenes can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK pathway.[9]

Quantitative Anti-inflammatory Activity Data

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Selected Chromene Derivatives

Compound ClassSpecific Derivative(s)ModelKey FindingsReference
4H-Chromene & Chromeno[2,3-b]pyridine1b, 1c, 1h, 2d, 2j, 2lHuman & Porcine ChondrocytesPotent inhibition of TNF-α-induced NO production[11]
4H-Chromene & Chromeno[2,3-b]pyridine2dCarrageenan-induced Rat Paw EdemaSignificant anti-inflammatory effect at 10 & 20 mg/kg[11]
2-Phenyl-4H-chromen-4-oneCompound 8LPS-induced Mouse ModelReduced inflammation via TLR4/MAPK pathway regulation[9]
Sargachromanol D (from algae)SDLPS-stimulated RAW 264.7 MacrophagesDose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, IL-6[10]
Signaling Pathway in Inflammation

The following diagram illustrates the inhibition of the LPS-induced inflammatory pathway by a chromene derivative.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Chromene Chromene Derivative Chromene->MAPK Inhibits Chromene->NFkB Inhibits GeneExpression Gene Expression MAPK->GeneExpression NFkB->GeneExpression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) GeneExpression->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) GeneExpression->Mediators

Caption: Inhibition of inflammatory signaling by a chromene compound.

Antimicrobial Potential of Chromene Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromene-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]

Mechanisms of Antimicrobial Action

The antimicrobial effects of chromenes are believed to involve:

  • Inhibition of Essential Enzymes: Some chromene derivatives may inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerases, thereby disrupting DNA replication.[13]

  • Disruption of Cell Membranes: The lipophilic nature of chromenes may facilitate their interaction with and disruption of microbial cell membranes, leading to cell lysis.[13]

  • Inhibition of Protein and Nucleic Acid Synthesis: Certain chromenes have been shown to interfere with the synthesis of essential macromolecules in microbes.[13]

Quantitative Antimicrobial Activity Data

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Chromene Derivatives

Compound ClassSpecific Derivative(s)MicroorganismMIC (µg/mL)Reference
Chromene-Azo Sulfonamide Hybrids4b, 4c, 13e, 13iVarious Pathogens0.007 - 3.9[7]
4H-Chromene & Chromeno[2,3-b]pyridine3gPseudomonas aeruginosa0.21 (µM)[11]
4H-Chromene & Chromeno[2,3-b]pyridine3gEscherichia coli0.21 (µM)[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chromene-based compounds, compiled from cited research.

Synthesis of 2-Amino-4H-chromene Derivatives

A common and efficient method for synthesizing 2-amino-4H-chromenes is the one-pot, three-component condensation reaction.

General Procedure: [14]

  • A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (e.g., 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) (1 mmol) is prepared in ethanol (15 mL).

  • Piperidine (0.2 mmol) is added to the mixture as a catalyst.

  • The reaction mixture is stirred at room temperature for 20 hours.

  • The solvent is removed under reduced pressure (vacuum).

  • The resulting residue is purified by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/EtOAc, 8:2) to yield the pure 2-amino-3-cyano-4H-chromene derivative.

Microwave-Assisted Synthesis: [15] For a more rapid and efficient synthesis, microwave irradiation can be employed.

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and a catalyst such as ilmenite (FeTiO₃) (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.

  • After cooling, add ethanol to dissolve the product and separate the magnetic catalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature to induce crystallization of the pure product.

Biological Evaluation Protocols

Anticancer Activity (MTT Assay): [16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the chromene compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity (NO Production Assay): [10] This assay measures the production of nitric oxide in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS.

  • RAW 264.7 cells are seeded in 96-well plates and incubated.

  • The cells are pre-treated with various concentrations of the chromene compounds for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and preclinical evaluation of chromene-based therapeutic agents.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Synthesis Synthesis of Chromene Library Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MTT Assay) Purification->Screening HitID Hit Identification Screening->HitID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) HitID->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt AnimalModel Animal Model Studies (e.g., Xenograft Models) Efficacy Efficacy & Toxicity Assessment AnimalModel->Efficacy Preclinical Preclinical Candidate Selection Efficacy->Preclinical LeadOpt->AnimalModel

Caption: Workflow for chromene-based drug discovery.

Conclusion and Future Directions

Chromene-based compounds represent a highly versatile and promising class of molecules with significant therapeutic potential across a range of diseases. Their rich chemical diversity, coupled with their ability to modulate multiple biological pathways, makes them attractive candidates for drug discovery and development. The successful progression of Crolibulin™ to clinical trials underscores the tangible potential of this scaffold.[1][8]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further elucidation of SAR will enable the rational design of more potent and selective chromene derivatives.[1]

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways of novel chromene compounds will be crucial for their clinical development.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate in vitro findings into potential clinical applications.[12]

  • Exploration of New Therapeutic Areas: The diverse biological activities of chromenes suggest their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, which warrants further investigation.

By leveraging the methodologies and insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the chromene scaffold, paving the way for the next generation of innovative medicines.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 6,8-dichloro-2H-chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the chromene scaffold, a benzopyran system, has garnered significant attention due to its presence in numerous natural products and its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide delves into the synthesis and potential biological significance of a specific, promising class of chromene derivatives: those originating from 6,8-dichloro-2H-chromene-3-carbaldehyde. The strategic placement of chloro substituents on the benzene ring is anticipated to enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved pharmacokinetic profiles and biological efficacy.[3][4]

Core Synthesis Strategy: Leveraging a Versatile Building Block

The foundational molecule, this compound, serves as a highly versatile precursor for the generation of a diverse library of derivatives.[3] Its aldehyde functionality is a reactive handle for a multitude of chemical transformations, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

A primary and effective method for the synthesis of the this compound core is through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6] The general workflow for this synthesis is depicted below.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chromene Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Intermediate Starting_Material Substituted Phenol (e.g., 2,4-dichlorophenol derivative) Starting_Material->Intermediate Reaction with Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis G Aldehyde 6,8-dichloro-2H- chromene-3-carbaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Condensation Amine Primary Amine (R-NH2) Amine->Schiff_Base G Schiff_Base Schiff Base Ligand Metal_Complex Metal Complex Schiff_Base->Metal_Complex Coordination Metal_Salt Metal Salt (e.g., Cu(II), Ni(II), Co(II)) Metal_Salt->Metal_Complex G Derivative This compound Derivative Target Potential Molecular Target (e.g., Kinase, Topoisomerase) Derivative->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle Arrest) Target->Pathway Modulation Effect Biological Effect (e.g., Anticancer, Antimicrobial) Pathway->Effect

References

A Comprehensive Technical Guide to 2H-Chromene-3-carbaldehydes: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene (or 2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][4] Among the various substituted chromenes, 2H-chromene-3-carbaldehydes have emerged as exceptionally versatile building blocks in organic synthesis and medicinal chemistry.[5] The presence of a reactive aldehyde group at the 3-position, conjugated with the pyran ring, makes this scaffold an ideal precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[6]

This technical guide provides a comprehensive review of the literature on 2H-chromene-3-carbaldehydes, focusing on their synthesis, physicochemical properties, chemical reactivity, and biological significance. It aims to serve as an in-depth resource for researchers engaged in synthetic chemistry and drug discovery.

Synthesis of 2H-Chromene-3-carbaldehydes

The synthesis of the 2H-chromene-3-carbaldehyde core can be achieved through several efficient methodologies. The most common approaches involve the condensation of salicylaldehydes with α,β-unsaturated aldehydes or the Vilsmeyer-Haack formylation of flavanones.

A general workflow for the synthesis and purification of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (e.g., Salicylaldehyde, Acrolein) reaction Reaction (e.g., oxa-Michael-Aldol) start->reaction purify Column Chromatography workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude crude->purify pure Pure Product purify->pure characterize Spectroscopic Analysis (NMR, MS, IR) pure->characterize

Caption: General workflow for the synthesis of 2H-chromene-3-carbaldehydes.

Several key synthetic strategies are summarized in the table below.

Method Starting Materials Reagents/Catalyst Conditions Yield (%) Reference
oxa-Michael-Aldol ReactionSalicylaldehydes, AcroleinK₂CO₃Dioxane, reflux, 2hGood to Excellent[7]
oxa-Michael-Aldol ReactionSalicylaldehydes, CinnamaldehydePyrrolidineDMSO, rt, 12hGood to Excellent[7]
Vilsmeyer-Haack ReactionFlavanonesPOCl₃, DMF-66-95[6]
Organocatalytic Domino ReactionSalicylaldehyde, α,β-Unsaturated AldehydesDiphenylprolinol Trimethylsilyl EtherImidazole, p-chlorobenzoic acidModerate to High[8]
Electrophilic CyclizationPropargylic Aryl EthersI₂, ICl, PhSeBr-Excellent[3][9]

Physicochemical Properties and Characterization

2H-Chromene-3-carbaldehyde is typically a yellow liquid or brown crystalline powder.[5] Its fundamental physicochemical properties are detailed below.

Property Value Reference
Molecular Formula C₁₀H₈O₂[5][10]
Molecular Weight 160.17 g/mol [5][10]
Appearance Yellow liquid or brown crystalline powder[5]
CAS Number 51593-69-2[5][10]
Topological Polar Surface Area 26.3 Ų[10]
Storage Conditions 0-8 °C, Inert atmosphere[5][11]
Spectroscopic Data

Characterization of 2H-chromene-3-carbaldehydes is routinely performed using spectroscopic methods. The key spectral features for representative compounds are summarized below.

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde 10.30 (s, 1H, CHO), 7.72 (dd, 1H), 7.25-7.31 (m, 5H), 6.40 (s, 1H, H-2)188.2 (CHO), 155.1, 143.9, 138.1, 134.5, 128.8, 128.5, 126.8, 126.6, 122.0, 120.0, 117.4, 75.0 (C-2)[6]
4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde 10.32 (s, 1H, CHO), 8.13 (d, 2H), 7.74 (dd, 1H), 7.47 (d, 2H), 6.47 (s, 1H, H-2)188.1 (CHO), 154.6, 147.2, 145.6, 144.5, 135.1, 127.6, 126.9, 126.0, 123.8, 122.7, 119.0, 117.4, 73.8 (C-2)[6]
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde 10.27 (s, 1H), 7.82 (d, 1H), 6.67 (dd, 1H), 6.41 (d, 1H), 3.47 (q, 4H), 1.24 (t, 6H)186.96, 159.87, 156.40, 154.00, 153.61, 129.22, 110.94, 110.50, 107.61, 96.55, 45.28, 12.40[12]

Chemical Reactivity and Synthetic Applications

The 2H-chromene-3-carbaldehyde scaffold is a valuable intermediate due to its dual reactivity: the electrophilic aldehyde and the electron-rich pyran ring. This allows for a wide range of chemical transformations to build molecular complexity.

G A 2H-Chromene-3-carbaldehyde B 3-Styryl-2H-chromenes A->B Wittig Reaction C Spirocyclic Pyrano[3,2-c]chromenes A->C [4+2] oxa-hetero-Diels-Alder D 3-Vinyl-2H-chromenes A->D Wittig-Horner Reaction E Thiazolidinones A->E Condensation F 3-Methyl-2H-chromen-2-ones (Coumarins) A->F N-Heterocyclic Carbene (NHC) Catalysis

Caption: Key synthetic transformations of 2H-chromene-3-carbaldehydes.

Key applications include:

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group readily undergoes olefination reactions to produce 3-styryl-2H-chromenes and 3-vinyl-2H-chromenes, which have shown cytotoxic and antimicrotubular activity.[7][6]

  • Diels-Alder Reactions: They act as dienophiles in oxa-hetero-Diels-Alder reactions to create complex, fused heterocyclic systems such as spiro indanone fused pyrano[3,2-c]chromenes, which have been investigated as anticancer agents.[7]

  • Precursors for Pharmaceuticals: These compounds are intermediates in the synthesis of important pharmaceutical compounds, including precursors for rotigotine, robalzotan, and ebalzotan.[7]

  • Material Science: Due to their photophysical properties, they are explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5]

Biological Activities

Derivatives of 2H-chromene-3-carbaldehyde have been reported to possess a wide spectrum of biological activities. The chromene nucleus is a common feature in molecules targeting various biological pathways.[1][2]

Derivative Class Biological Activity Target/Assay Key Findings Reference
Spiro indanone fused pyrano[2,3-c]chromenesAntibacterialE. coli, S. aureusPotent druggable antibacterial agents; good ADME properties predicted.[7]
3-Vinyl-2H-chromenesAnticancer-Act as precursors for anticancer agents.[7]
2H-Chromene-based compoundsGeneral PharmaceuticalAnti-inflammatory, AnticancerServe as key intermediates in the synthesis of various pharmaceutical agents.[5]
Chromene-fused Imidazo[1,2-a]pyridinesAntiproliferativeHCT116 human cancer cell lineShowed antiproliferative effects.[3]
2H-chromene conjugatesAntimicrobialVarious bacteria and fungiExhibited remarkable antimicrobial activity.[13]

While many derivatives have shown potent biological effects in screening assays, detailed studies on their specific signaling pathways and mechanisms of action are less common in the reviewed literature. The primary focus has been on the synthesis of diverse libraries and evaluation of their broad-spectrum bioactivities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2H-chromene-3-carbaldehydes via K₂CO₃-mediated reaction[7]

This protocol describes the reaction of salicylaldehydes with acrolein.

  • Reaction Setup: To a solution of a substituted salicylaldehyde (1.0 mmol) in 10 mL of dioxane, add acrolein (1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2H-chromene-3-carbaldehyde derivative.

Protocol 2: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde (Vilsmeyer-Haack Reaction)[8]

This protocol starts from the corresponding flavanone.

  • Reagent Preparation: In a flask, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form the Vilsmeyer reagent.

  • Reaction Execution: Add a solution of 2-phenyl-2,3-dihydro-4H-chromen-4-one (flavanone) (1.0 equiv.) in DMF to the Vilsmeyer reagent. Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 30 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Final Product: The resulting residue is purified by recrystallization or column chromatography to yield the pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde as a yellow solid (95% yield).

Conclusion

2H-Chromene-3-carbaldehydes represent a cornerstone class of heterocyclic compounds, acting as pivotal intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The synthetic routes to this scaffold are well-established, efficient, and versatile, allowing for the creation of diverse derivatives. While their broad-spectrum biological activities, particularly as anticancer and antimicrobial agents, are evident, a significant opportunity exists for future research to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. This will be crucial for translating the potential of the 2H-chromene-3-carbaldehyde scaffold into new therapeutic agents and advanced materials.

References

Physical and chemical properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid, a compound of interest in pharmaceutical research. This document details its chemical structure, identifiers, and computed properties. It also outlines the synthetic approach for its racemic precursor and discusses its potential biological activities based on related compounds.

Chemical Structure and Identifiers

(2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid is a chiral molecule with a stereocenter at the C2 position of the chromene ring.

Systematic Name: (2S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[1] CAS Number: 215123-80-1 PubChem CID: 9831791[1] ChEMBL ID: CHEMBL1230348[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₅Cl₂F₃O₃PubChem[1]
Molecular Weight 313.05 g/mol PubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 311.956786 g/mol PubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 19PubChem[1]

Synthesis

The synthesis of (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid typically involves the initial synthesis of the racemic mixture, followed by chiral resolution. The synthesis of the racemic compound is detailed in U.S. Patent 6,034,256. A subsequent patent, US 11,555,023 B2, describes a method for the asymmetric transformation of the racemic mixture to obtain the desired (2S)-enantiomer.[2]

Experimental Protocol: Synthesis of Racemic 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (General approach based on related syntheses)

A general multi-step synthesis for this class of compounds is as follows:

  • Reaction of a substituted phenol with a suitable reagent to introduce the trifluoromethyl group.

  • Introduction of the carboxylic acid moiety at the 3-position of the chromene ring. This can be achieved through various organic reactions, such as the Perkin reaction or the Knoevenagel condensation, followed by hydrolysis.

  • Purification of the racemic mixture. Standard purification techniques such as recrystallization or column chromatography are employed to isolate the racemic product.

The resolution of the enantiomers can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for (2s)-6,8-dichloro-2-(trifluoromethyl)-2h-chromene-3-carboxylic acid is limited in publicly accessible literature, the chromene scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3] Based on the activities of structurally related compounds, two potential mechanisms of action are of particular interest.

Cyclooxygenase-2 (COX-2) Inhibition

Substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Inhibition of COX-2 is a common strategy for the treatment of inflammation, pain, and fever.

Below is a simplified diagram of the COX-2 signaling pathway and the proposed point of intervention for a COX-2 inhibitor.

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli PLA2 PLA2 Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Inhibitor (2s)-6,8-dichloro-2-(trifluoromethyl) -2h-chromene-3-carboxylic acid Inhibitor->COX2 inhibits P2Y6_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds to Gq_protein Gq Protein P2Y6->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist (2s)-6,8-dichloro-2-(trifluoromethyl) -2h-chromene-3-carboxylic acid Antagonist->P2Y6 blocks

References

An In-depth Technical Guide on the Solubility and Stability of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 6,8-dichloro-2H-chromene-3-carbaldehyde is limited. This guide provides a framework of recommended experimental protocols to determine these properties, based on established methodologies for organic compounds.

Introduction

This compound is a versatile synthetic intermediate utilized in the development of novel pharmaceutical and agrochemical agents.[1] Its dichlorinated chromene structure imparts unique reactivity, making it a valuable building block for diverse bioactive molecules.[1] While noted for its general stability under standard laboratory conditions, a thorough understanding of its solubility and degradation profile in various solvents is crucial for its effective application in research and development.[1] This document outlines standardized procedures for systematically evaluating the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₆Cl₂O₂Inferred from name
Molecular Weight229.06 g/mol Inferred from formula
Physical FormSolid[2]
CAS Number126350-18-3[1]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following table outlines the common laboratory solvents in which the solubility of this compound should be determined.

Table 1: Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

SolventPolarity IndexExpected SolubilityQuantitative Value (mg/mL)
Water10.2LowData not available
Ethanol5.2Moderate to HighData not available
Methanol6.6Moderate to HighData not available
Acetone5.1HighData not available
Dimethyl Sulfoxide (DMSO)7.2HighData not available
N,N-Dimethylformamide (DMF)6.4HighData not available
Dichloromethane (DCM)3.1HighData not available
Acetonitrile5.8Moderate to HighData not available
Tetrahydrofuran (THF)4.0HighData not available
Toluene2.4Low to ModerateData not available
Hexane0.1LowData not available

Experimental Protocol for Solubility Determination

The following protocol can be used to quantitatively determine the solubility of this compound.

Objective: To determine the concentration of a saturated solution of the compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (as listed in Table 1)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 1 mL).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G A Add excess solid to solvent B Equilibrate in thermostatic shaker (24h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining compound solubility.

Stability Profile

Assessing the chemical stability of this compound is essential to understand its degradation pathways and to establish appropriate storage and handling conditions.[4] Stability should be evaluated under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

ConditionMediumIncubation Time% DegradationMajor Degradants
Hydrolytic
Acidic0.1 M HCl24, 48, 72 hData not availableData not available
NeutralWater (pH 7)24, 48, 72 hData not availableData not available
Basic0.1 M NaOH2, 4, 8 hData not availableData not available
Oxidative 3% H₂O₂2, 4, 8 hData not availableData not available
Thermal Solid state, 80°C48, 72 hData not availableData not available
Photolytic Solution, UV/Vis light24, 48 hData not availableData not available

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., methanol, acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).[5]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.[5]

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.[5]

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at specified time points by HPLC.[5]

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

    • Calculate the percentage of the remaining compound and the formation of any degradation products.

Diagram 2: Potential Degradation Pathways

G Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Degradant1 Carboxylic Acid Derivative Hydrolysis->Degradant1 Degradant2 Epoxide/Oxidized Products Oxidation->Degradant2 Degradant3 Ring-Opened Products Photolysis->Degradant3

Caption: Potential degradation routes for the compound.

Conclusion

While specific data for this compound is not extensively published, the experimental frameworks provided in this guide offer a robust approach for researchers to determine its solubility and stability profiles. Such data is invaluable for ensuring the successful application of this compound in further research and development, particularly in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique dichlorinated chromene structure offers a versatile scaffold for creating novel bioactive molecules.[1][2]

Introduction

This compound is a key building block in synthetic organic chemistry. Its derivatives have been explored for various biological activities, making it a compound of interest for drug discovery programs. The primary synthetic route detailed here involves the reaction of 3,5-dichlorosalicylaldehyde with acrolein. An alternative, more general approach for the synthesis of related chromene-3-carbaldehydes, the Vilsmeier-Haack reaction, is also discussed.

Synthetic Methods

Two primary methods are considered for the synthesis of this compound and its analogs:

  • Reaction of a Substituted Salicylaldehyde with Acrolein: This is a direct and efficient method for the synthesis of 2H-chromene-3-carbaldehydes.[3]

  • Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic and heterocyclic compounds to introduce an aldehyde group.[4][5][6][7]

This document will provide a detailed protocol for the first method, as it offers a more direct route to the target molecule based on available literature.

Data Presentation

MethodStarting MaterialsKey ReagentsSolventTypical Reaction TimeTypical YieldReference
Reaction with Acrolein3,5-Dichlorosalicylaldehyde, AcroleinK₂CO₃Dioxane2 hours (reflux)Good to Excellent[3]
Vilsmeier-Haack Reaction (General for chromones)Substituted 2-hydroxyacetophenonePOCl₃, DMF-12 hours46-94%

Experimental Protocols

Method 1: Synthesis of this compound from 3,5-Dichlorosalicylaldehyde and Acrolein

This protocol is based on the general method for the synthesis of 2H-chromene-3-carbaldehydes by the reaction of salicylaldehydes with acrolein.[3]

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Acrolein

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dioxane, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in anhydrous dioxane in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add acrolein (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Outcome:

This reaction is expected to produce this compound in good to excellent yields.[3] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Reaction_Vessel Reaction in Dioxane with K₂CO₃ (reflux, 2h) 3,5-Dichlorosalicylaldehyde->Reaction_Vessel Acrolein Acrolein Acrolein->Reaction_Vessel Workup Filtration & Solvent Evaporation Reaction_Vessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for the preparation of this compound.

Diagram 2: Vilsmeier-Haack Reaction Mechanism (General)

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene (e.g., Chromene Precursor) Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

References

Application Note: Synthesis of Chromene-3-carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromene scaffolds are significant structural motifs in a vast array of natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Chromene-3-carbaldehydes are particularly valuable as versatile intermediates in medicinal chemistry and drug development, allowing for further molecular elaboration to create diverse libraries of therapeutic candidates. The Vilsmeier-Haack reaction offers a reliable and effective method for the formylation of electron-rich systems to produce these crucial aldehyde derivatives.[2] This protocol details the synthesis of chromene-3-carbaldehydes from common precursors like flavanones or hydroxyacetophenones using the Vilsmeier-Haack reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Reaction Principle and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide like DMF with an acid chloride such as POCl₃.[4][5] This electrophilic species then reacts with an electron-rich aromatic substrate, in this case, a chromene precursor.[3] Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[3]

G cluster_start Reagent Preparation cluster_reaction Reaction & Synthesis cluster_workup Product Isolation cluster_end Final Product DMF Dimethylformamide (DMF) reagent_formation 1. Vilsmeier Reagent Formation (0-5 °C) DMF->reagent_formation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->reagent_formation substrate_add 2. Add Chromene Precursor (e.g., Flavanone) reagent_formation->substrate_add reaction 3. Stir at Elevated Temperature (~60-80 °C) substrate_add->reaction quench 4. Quench Reaction (Pour into ice water) reaction->quench filter 5. Filter Precipitate quench->filter purify 6. Purification (Recrystallization / Column Chromatography) filter->purify product Chromene-3-carbaldehyde purify->product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of chromene-3-carbaldehydes.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the synthesis of chromene-3-carbaldehydes. Specific substrate amounts, reaction times, and temperatures may require optimization.

Materials and Reagents:

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Chromene precursor (e.g., Flavanone, 2'-Hydroxyacetophenone derivative)

  • Dichloromethane (CH₂Cl₂), anhydrous (optional, as solvent)

  • Crushed ice and deionized water

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc) solution for neutralization

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.[6]

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring over 15-30 minutes, ensuring the temperature remains below 5 °C.[6][7] The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: After the addition of POCl₃ is complete, dissolve the appropriate chromene precursor (e.g., flavanone) in a suitable anhydrous solvent like CH₂Cl₂ or DMF.[1][8] Add this solution to the Vilsmeier reagent mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to the desired temperature (typically 60-80 °C) and stir for the required duration (2 to 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[6][9]

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium acetate to a pH of 8-9.[7]

    • The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with water, and dried.[6][9]

    • If no solid precipitates, the aqueous mixture can be extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the pure chromene-3-carbaldehyde.[4][8]

Quantitative Data Summary

The reaction conditions for the Vilsmeier-Haack formylation can be adapted based on the reactivity of the specific substrate.

Table 1: Representative Reaction Conditions for the Synthesis of Chromene and Quinoline Carbaldehydes.

Substrate Reagent Ratio (Substrate:POCl₃:DMF) Solvent Temperature (°C) Time (h) Yield (%) Reference
Flavanone 1 : 10 : (excess) CH₂Cl₂ ~60 10 - 12 Good to Excellent [1]
3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one derivative 1 : (excess) : (excess) DMF 0-5, then RT 2 - 3 87 [6][9]
1(3-chloro-6-hydroxy-2,4 dimethylphenyl) ethanone 1 : (excess) : (excess) DMF <20, then RT 2, then overnight Good [8]

| Acetophenone Oxime derivative | 1 : 7 : 3 | DMF | 60 | 16 | Not specified |[2] |

Table 2: Spectroscopic Data for a Representative 2-Chloroquinoline-3-carbaldehyde.

Analysis Type Data Reference
IR (KBr, cm⁻¹) 1705 (C=O, aldehyde), 2795 & 2835 (C-H, aldehyde), 1450-1600 (Aromatic C=C) [2]

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 10.61 (s, 1H, -CHO), 8.73 (s, H-4), 7.21-8.12 (m, Ar-H) |[2] |

Simplified Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich precursor, leading to formylation.

G step1 1. Formation of Vilsmeier Reagent DMF + POCl₃ → [ClCH=N⁺(CH₃)₂]Cl⁻ step2 2. Electrophilic Attack Chromene Precursor attacks the Vilsmeier Reagent. step1->step2 step3 3. Formation of Iminium Intermediate Aromaticity is restored, forming a substituted iminium salt. step2->step3 step4 4. Hydrolysis Addition of water hydrolyzes the iminium salt to the final aldehyde. step3->step4 product Product: Chromene-3-carbaldehyde step4->product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous solvents are required as the reagents are moisture-sensitive.

  • The quenching step is highly exothermic and should be performed slowly and with adequate cooling to control the reaction.

References

Application of Wittig Reaction for the Functionalization of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-24-001

Introduction

The 6,8-dichloro-2H-chromene-3-carbaldehyde scaffold is a key heterocyclic motif present in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis.[1] Functionalization at the 3-position carbaldehyde via the Wittig reaction offers a direct and efficient method for carbon-carbon double bond formation, leading to a diverse range of vinyl-substituted chromene derivatives.[2] These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the established pharmacological activities of the broader chromene class of compounds, which include anticancer, anti-inflammatory, and antimicrobial properties. This application note provides detailed protocols for the Wittig olefination of this compound with various phosphoranes to yield vinyl, prop-1-enyl, and styryl derivatives, along with the characterization of the resulting products.

General Reaction Scheme

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2] The general scheme for the functionalization of this compound is depicted below:

G cluster_0 Wittig Reaction aldehyde This compound product Functionalized 6,8-dichloro-2H-chromene aldehyde->product + ylide Phosphorus Ylide (R-CH=PPh3) ylide->product oxide Triphenylphosphine Oxide product->oxide +

Caption: General scheme of the Wittig reaction.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. This compound can be synthesized according to literature procedures. Wittig reagents were either purchased from commercial suppliers or prepared from the corresponding phosphonium salts by treatment with a strong base. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6,8-dichloro-3-vinyl-2H-chromene

This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide in the presence of a strong base.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.), portion-wise to the suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 6,8-dichloro-3-(prop-1-en-1-yl)-2H-chromene

This protocol details the synthesis using ethyltriphenylphosphonium bromide to introduce a propenyl group.

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting methyltriphenylphosphonium bromide with ethyltriphenylphosphonium bromide.

  • Proceed with steps 5-11 as described in Protocol 1 to obtain the desired product. The stereochemistry of the resulting alkene (E/Z mixture) will depend on the reaction conditions and the nature of the ylide.

Protocol 3: Synthesis of 6,8-dichloro-3-styryl-2H-chromene

This protocol outlines the reaction with benzyltriphenylphosphonium chloride to yield the corresponding styryl derivative.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.2 eq.) in dichloromethane (DCM).

  • To this stirring mixture, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • After the reaction is complete, dilute the mixture with water and DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of the synthesized compounds. Please note: The data for the styryl derivative is based on an analogous reaction on a 6,8-dichloro-2-methyl-4H-chromen-4-one scaffold due to the lack of available data for the exact requested compound.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6,8-dichloro-3-vinyl-2H-chromeneC₁₁H₈Cl₂O227.0975-85-
6,8-dichloro-3-(prop-1-en-1-yl)-2H-chromeneC₁₂H₁₀Cl₂O241.1170-80-
6,8-dichloro-3-styryl-2H-chromeneC₁₇H₁₂Cl₂O315.18~96163-166

Spectroscopic Data

The following table presents the expected spectroscopic data for the characterization of the synthesized compounds. Please note: The data for the styryl derivative is based on an analogous reaction on a 6,8-dichloro-2-methyl-4H-chromen-4-one scaffold.[3]

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
6,8-dichloro-3-vinyl-2H-chromeneSignals for vinyl protons (δ 5.0-6.5), aromatic protons, and CH₂O group.C=C stretching, C-O stretching, C-Cl stretching.M⁺ peak corresponding to the molecular weight.
6,8-dichloro-3-(prop-1-en-1-yl)-2H-chromeneSignals for propenyl protons (including methyl group), aromatic protons, and CH₂O group.C=C stretching, C-O stretching, C-Cl stretching.M⁺ peak corresponding to the molecular weight.
6,8-dichloro-3-styryl-2H-chromene8.08-7.40 (m, 7H, Ar-H), 6.83 (d, 1H, -CH=CH-), 6.78 (d, 1H, -CH=CH-), 6.35 (s, 1H, pyran ring).[3]1658 (C=O), 1631 (C=C).[3]316 (M⁺, 25.1%).[3]

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction mechanism.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination phosphonium Phosphonium Salt [R-CH2-PPh3]+X- ylide Phosphorus Ylide R-CH=PPh3 phosphonium->ylide Deprotonation aldehyde 6,8-dichloro-2H- chromene-3-carbaldehyde ylide->aldehyde Nucleophilic Attack base Strong Base betaine Betaine Intermediate aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Functionalized Chromene oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of functionalized 6,8-dichloro-2H-chromenes.

Experimental_Workflow start Start ylide_prep Ylide Preparation (from Phosphonium Salt) start->ylide_prep reaction Wittig Reaction with This compound ylide_prep->reaction quench Reaction Quenching (e.g., aq. NH4Cl) reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for Wittig functionalization.

Conclusion

The Wittig reaction is a powerful and versatile tool for the C-3 functionalization of this compound. The protocols provided herein can be readily adapted to introduce a wide variety of substituents, enabling the synthesis of a library of novel chromene derivatives for further investigation in drug discovery and materials science. The straightforward nature of the reaction, coupled with generally good yields, makes it an attractive method for both academic and industrial researchers.

References

Organocatalytic Enantioselective Synthesis of 2H-Chromene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalytic enantioselective synthesis of 2H-chromene derivatives. The focus is on a highly efficient method utilizing a chiral secondary amine catalyst to achieve high yields and excellent enantioselectivities.

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. The development of asymmetric methods to access enantioenriched 2H-chromenes is of significant interest in medicinal chemistry and drug discovery. Organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free and often milder alternative to traditional methods.

This application note details the use of (S)-diphenylprolinol silyl ether as a catalyst in a domino oxa-Michael/aldol condensation reaction between salicylaldehydes and α,β-unsaturated aldehydes. This methodology provides a direct and efficient route to a variety of chiral 2H-chromene derivatives.

General Reaction Scheme

The overall transformation involves a cascade reaction initiated by the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst. This is followed by a nucleophilic attack from the salicylaldehyde (oxa-Michael addition) and a subsequent intramolecular aldol condensation to form the 2H-chromene ring.

general_reaction cluster_conditions Organocatalyst Co-catalyst Solvent, Temp. Salicylaldehyde Salicylaldehyde Chromene 2H-Chromene Derivative Salicylaldehyde->Chromene + Enone α,β-Unsaturated Aldehyde Enone->Chromene +

Caption: General reaction for the synthesis of 2H-chromenes.

Data Presentation

The following table summarizes the quantitative data for the organocatalytic enantioselective synthesis of various 2H-chromene derivatives using (S)-diphenylprolinol trimethylsilyl ether as the catalyst and (S)-Mosher's acid as a co-catalyst.[1][2]

EntrySalicylaldehyde (R1)α,β-Unsaturated Aldehyde (R2)Time (h)Yield (%)ee (%)
1HPhenyl249095
25-BrPhenyl248597
35-NO2Phenyl367599
43-OCH3Phenyl486896
5H4-Chlorophenyl248896
6H4-Methylphenyl368294
7H2-Naphthyl367893
8H2-Furyl486590
9Hn-Propyl724577

Experimental Protocols

Materials:

  • (S)-diphenylprolinol trimethylsilyl ether (Organocatalyst)

  • (S)-Mosher's acid (Co-catalyst)

  • Substituted salicylaldehyde

  • Substituted α,β-unsaturated aldehyde

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Detailed Protocol for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde (Table 1, Entry 1):

  • To a dry round-bottom flask under an inert atmosphere, add (S)-diphenylprolinol trimethylsilyl ether (0.02 mmol, 10 mol%) and (S)-Mosher's acid (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add salicylaldehyde (0.24 mmol, 1.2 equiv) to the catalyst solution.

  • Add cinnamaldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-phenyl-2H-chromene-3-carbaldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Logical Relationships

Proposed Catalytic Cycle:

The reaction is proposed to proceed through an iminium-enamine catalytic cycle. The chiral secondary amine catalyst activates the α,β-unsaturated aldehyde to facilitate the asymmetric oxa-Michael addition, and subsequently, the enamine intermediate participates in the intramolecular aldol cyclization.

catalytic_cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium + Enone Enone α,β-Unsaturated Aldehyde Michael_Adduct Oxa-Michael Adduct (Enamine Intermediate) Iminium->Michael_Adduct + Salicylaldehyde Salicylaldehyde Salicylaldehyde (Nucleophile) Chromene_Product 2H-Chromene Product Michael_Adduct->Chromene_Product Intramolecular Aldol Cyclization Chromene_Product->Catalyst - H2O

Caption: Proposed catalytic cycle for the domino reaction.

Experimental Workflow:

The following diagram outlines the general workflow for the organocatalytic synthesis and analysis of 2H-chromene derivatives.

workflow start Start reaction_setup Reaction Setup: - Add catalyst and co-catalyst - Add salicylaldehyde - Add enal start->reaction_setup stirring Stir at Room Temperature (24-72 h) reaction_setup->stirring monitoring Monitor by TLC stirring->monitoring workup Work-up: - Concentrate mixture monitoring->workup Reaction Complete purification Purification: - Silica Gel Chromatography workup->purification analysis Analysis: - NMR, HRMS - Chiral HPLC for ee determination purification->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols: 6,8-dichloro-2H-chromene-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6,8-dichloro-2H-chromene-3-carbaldehyde as a versatile precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies for chromene derivatives and serve as a guide for the development of new chemical entities.

Overview of Synthetic Applications

This compound is a valuable building block in synthetic organic chemistry, primarily utilized for the construction of complex molecular architectures.[1] Its dichlorinated chromene core and reactive aldehyde functionality make it an ideal starting material for synthesizing a variety of heterocyclic systems, including pyrazoles and isoxazoles. These resulting compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory and anti-cancer agents.[1] Furthermore, the unique structural features of this precursor facilitate its use in the development of fluorescent dyes and advanced materials.[1]

The primary reaction pathways involving this compound include:

  • Condensation reactions with binucleophiles to form fused heterocyclic systems.

  • Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated products, which are versatile intermediates for further transformations.

Synthesis of Bioactive Heterocycles

Synthesis of Pyrazole Derivatives

The reaction of chromene derivatives with hydrazine hydrate is a well-established method for the synthesis of pyrazolyl-chromenes. While a specific protocol for this compound is not extensively detailed in the available literature, the following is an adapted protocol based on the reaction of a closely related substrate, 6,8-dichloro-2-methyl-4H-chromen-4-one, with hydrazines.[2][3] This reaction is expected to proceed via a condensation-cyclization sequence to yield the corresponding 6,8-dichloro-2-(1H-pyrazol-5-yl)-2H-chromene.

G A This compound C Condensation & Cyclization A->C Ethanol, Reflux B Hydrazine Hydrate (NH2NH2·H2O) B->C D 6,8-dichloro-2-(1H-pyrazol-5-yl)-2H-chromene C->D

Caption: Synthetic pathway for pyrazole derivatives.

Experimental Protocol: Synthesis of 6,8-dichloro-2-(1H-pyrazol-5-yl)-2H-chromene (Adapted Protocol)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

PrecursorReagentSolventConditionsProductYield (%)
This compoundHydrazine HydrateEthanolReflux, 4-6 h6,8-dichloro-2-(1H-pyrazol-5-yl)-2H-chromeneN/A

Note: The yield for this specific reaction is not available in the literature and would need to be determined experimentally.

Synthesis of Isoxazole Derivatives

Similar to the synthesis of pyrazoles, isoxazole derivatives can be prepared by the reaction of the chromene precursor with hydroxylamine hydrochloride.[2][3] This reaction provides a direct route to 6,8-dichloro-2-(isoxazol-5-yl)-2H-chromene.

G A This compound C Condensation & Cyclization A->C Pyridine, Reflux B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D 6,8-dichloro-2-(isoxazol-5-yl)-2H-chromene C->D

Caption: Synthetic pathway for isoxazole derivatives.

Experimental Protocol: Synthesis of 6,8-dichloro-2-(isoxazol-5-yl)-2H-chromene (Adapted Protocol)

  • Reaction Setup: To a solution of this compound (1.0 mmol) in pyridine (15 mL), add hydroxylamine hydrochloride (1.2 mmol).

  • Reaction Conditions: Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

PrecursorReagentSolventConditionsProductYield (%)
This compoundHydroxylamine HydrochloridePyridineReflux, 5-7 h6,8-dichloro-2-(isoxazol-5-yl)-2H-chromeneN/A

Note: The yield for this specific reaction is not available in the literature and would need to be determined experimentally.

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for extending the carbon framework of aldehydes. This compound can react with active methylene compounds like malononitrile in the presence of a base catalyst to yield the corresponding benzylidenemalononitrile derivative. This product is a versatile intermediate for the synthesis of various other heterocyclic compounds.

G A This compound + Malononitrile C Condensation Reaction A->C Solvent (e.g., Ethanol) B Base Catalyst (e.g., Piperidine) B->C D 2-((6,8-dichloro-2H-chromen-3-yl)methylene)malononitrile C->D

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

  • Work-up: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry to obtain the pure 2-((6,8-dichloro-2H-chromen-3-yl)methylene)malononitrile.

AldehydeActive Methylene CompoundCatalystSolventConditionsProductYield (%)
This compoundMalononitrilePiperidineEthanolRoom Temp, 2-4 h2-((6,8-dichloro-2H-chromen-3-yl)methylene)malononitrile>90 (Typical)

Biological Activity of Derivatives

Derivatives of this compound are expected to exhibit a range of biological activities, with antimicrobial and anticancer properties being of particular interest.

Antimicrobial Activity

Chromene-based heterocycles, including those containing pyrazole and isoxazole moieties, have demonstrated significant antimicrobial activity.[4] Dichloro-substituted chromene isoxazoles and isoxazolines have been evaluated for their antibacterial activity against multidrug-resistant (MDR) clinical isolates.[5]

Table of Antimicrobial Activity Data (Illustrative)

Compound ClassTest Organism (MDR)MIC (µg/mL)Reference
Dichloro Chromene Isoxazole DerivativesStaphylococcus sp.16 - 64[5]
Dichloro Chromene Isoxazoline DerivativesEscherichia sp.32 - 128[5]

G A Dichloro-chromene Derivative B Bacterial Cell A->B Interaction C Inhibition of Essential Enzymes (e.g., DNA Gyrase) B->C D Disruption of Cell Membrane B->D E Inhibition of Protein/Nucleic Acid Synthesis B->E F Bacterial Cell Death C->F D->F E->F

Caption: Proposed antimicrobial mechanisms of action.

Anticancer Activity

The chromene scaffold is present in numerous compounds with demonstrated anticancer properties.[6][7] The incorporation of pyrazole and isoxazole rings can further enhance this activity. The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells.

Table of Anticancer Activity Data (Illustrative for related compounds)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Phenyl/H-3-Styryl-2H-Chromene DerivativesHeLa10[8]
Benzo[c]chromen-6-one-linked 1,2,3-TriazoleHL-6079.5[7]

G A Dichloro-chromene Derivative B Cancer Cell A->B Enters Cell C Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt) B->C D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Inhibition of Angiogenesis C->F G Reduced Tumor Growth D->G E->G F->G

Caption: Potential anticancer signaling pathway inhibition.

Conclusion

This compound is a highly valuable and reactive precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein, adapted from established literature, offer a solid foundation for the exploration of its synthetic potential. The resulting pyrazole, isoxazole, and other derivatives are promising candidates for further investigation in drug discovery programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to fully elucidate the biological activities and mechanisms of action of compounds derived from this versatile scaffold.

References

The Pivotal Role of 6,8-dichloro-2H-chromene-3-carbaldehyde in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6,8-dichloro-2H-chromene-3-carbaldehyde has emerged as a cornerstone in the synthesis of advanced pharmaceutical intermediates, enabling the development of novel therapeutics with potential anti-inflammatory and anti-cancer properties. This versatile scaffold provides a robust platform for medicinal chemists to construct complex molecular architectures, paving the way for next-generation drug candidates.

The unique dichlorinated chromene structure of this compound enhances its reactivity, making it an ideal building block for a variety of synthetic transformations.[1] Its utility is particularly pronounced in the synthesis of chromene-based chalcones, a class of compounds recognized for their significant biological activities. These chalcones and other derivatives are being explored for their potential to modulate key biological pathways implicated in disease.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of pharmaceutical intermediates. It is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

This compound serves as a critical starting material for the synthesis of a diverse range of heterocyclic compounds. Its aldehyde functional group is readily amenable to various chemical reactions, most notably the Knoevenagel condensation. This reaction allows for the facile formation of carbon-carbon bonds, providing a straightforward route to chromene-based chalcones and other α,β-unsaturated ketone derivatives.[2][3][4]

The resulting chromene-containing molecules have shown promise as inhibitors of key enzymes involved in disease progression. For instance, certain chromene-based chalcones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[5][6][7] Others have demonstrated the ability to inhibit topoisomerase, an enzyme essential for DNA replication in cancer cells, highlighting their potential as anti-cancer agents.[8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 126350-18-3Chem-Impex
Molecular Formula C₁₀H₆Cl₂O₂Chem-Impex
Molecular Weight 229.06 g/mol Chem-Impex
Appearance Yellow PowderChem-Impex
Melting Point 128-132 °CChem-Impex
Purity ≥ 99% (HPLC)Chem-Impex
Storage 0-8 °CChem-Impex

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2H-chromene-3-carbaldehydes via an oxa-Michael-aldol reaction.[9]

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Acrolein

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add acrolein (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Expected Yield: Good to excellent, based on analogous reactions.[9]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Chromene-Based Chalcone Intermediate via Knoevenagel Condensation

This protocol describes the synthesis of a chromene-based chalcone, a key intermediate for anti-inflammatory and anti-cancer agents, using the Knoevenagel condensation.[2][3][4]

Materials:

  • This compound

  • A suitable acetophenone derivative (e.g., 4'-hydroxyacetophenone)

  • Piperidine or another suitable basic catalyst

  • Ethanol

  • Hydrochloric acid (for workup)

  • Distilled water

Procedure:

  • Dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chromene-based chalcone.

Table 2: Example Quantitative Data for a Synthesized Chromene-Based Chalcone

(Note: This is a representative table based on similar reported compounds, as specific data for the direct product of this compound was not available in the searched literature.)

CompoundYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Representative Chromene-Chalcone 85-95180-185Signals corresponding to aromatic, olefinic, and chromene protons.Signals corresponding to carbonyl, aromatic, olefinic, and chromene carbons.

Visualizing the Synthetic and Biological Pathways

To better understand the role of this compound in pharmaceutical intermediate synthesis and the subsequent mechanism of action of its derivatives, the following diagrams illustrate the key workflows and a potential signaling pathway.

G cluster_synthesis Synthesis Workflow 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde This compound This compound 3,5-Dichlorosalicylaldehyde->this compound Oxa-Michael-Aldol Acrolein Acrolein Acrolein->this compound Chromene-Based Chalcone Chromene-Based Chalcone This compound->Chromene-Based Chalcone Knoevenagel Condensation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Chromene-Based Chalcone Pharmaceutical Intermediate Pharmaceutical Intermediate Chromene-Based Chalcone->Pharmaceutical Intermediate

Caption: Synthetic pathway from starting materials to a pharmaceutical intermediate.

G cluster_pathway Potential Anti-Inflammatory Mechanism of Action Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation promotes Chromene-Based Chalcone Chromene-Based Chalcone Chromene-Based Chalcone->COX-2 inhibits

References

Application Notes and Protocols: The Role of 6,8-dichloro-2H-chromene-3-carbaldehyde in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 6,8-dichloro-2H-chromene-3-carbaldehyde is a highly reactive and versatile heterocyclic compound. Its unique dichlorinated chromene structure serves as a crucial building block in the synthesis of novel, biologically active molecules for the agrochemical industry.[1] The chromene nucleus is recognized as a "privileged scaffold" due to its prevalence in natural products and its wide range of pharmacological and biological activities, making it a focal point for the development of new fungicides, insecticides, and herbicides.[2][3][4] These application notes provide an overview of its use, key experimental protocols, and data related to its derivatives in agrochemical research.

Application Note 1: Synthesis of Novel 2H-Chromene Derivatives

This compound is an ideal starting material for generating a diverse library of candidate agrochemicals. The aldehyde functional group is readily derivatized, allowing for the introduction of various pharmacophores to modulate biological activity, selectivity, and physicochemical properties. A common synthetic approach involves the condensation of the aldehyde with active methylene compounds or other nucleophiles to yield more complex structures.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

This protocol describes a general method for synthesizing Schiff base derivatives from this compound, a common strategy for creating libraries of compounds for screening.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add 1.1 equivalents of the desired primary amine (e.g., a substituted aniline or alkylamine) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If further purification is required, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

G start Starting Material: This compound reaction Condensation Reaction (Reflux, 2-6h) start->reaction reagents Reactants: Primary Amine Solvent (Ethanol) Catalyst (Acetic Acid) reagents->reaction workup Isolation & Work-up: - Cooling & Precipitation - Filtration or Evaporation reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Structural Analysis: - NMR - Mass Spec - FT-IR purification->analysis product Final Product: Purified Chromene Derivative analysis->product

Caption: General workflow for the synthesis of chromene derivatives.

Application Note 2: Development of Potent Antifungal Agents

Research has demonstrated that derivatives of the 2H-chromene scaffold possess significant antifungal properties against a range of important plant pathogens.[5] The dichlorinated phenyl ring and the carbaldehyde-derived functional group at the 3-position are key areas for structural modification to optimize antifungal potency and spectrum of activity.

Quantitative Data: Antifungal Activity of 2H-Chromene Analogs

A study involving forty 2H-chromene analogs identified compounds with fungicidal activity superior to the commercial fungicide hymexazol. The data highlights the potential of this chemical class in developing new crop protection solutions.[5][6][7]

CompoundTarget FungusEC₅₀ (µg/mL)Commercial Control (Hymexazol) EC₅₀ (µg/mL)Reference
1m Alternaria alternata9.9>50[5][6]
1m Botrytis cinerea9.419.8[5][6]

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a compound that inhibits 50% of fungal growth.

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details the poison plate method used to determine the EC₅₀ values of synthesized compounds against pathogenic fungi.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 10,000 µg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-55°C in a water bath.

  • Poison Plate Preparation: Serially dilute the stock solution and add appropriate aliquots to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only PDA and the solvent (DMSO) must be included.

  • Inoculation: Aseptically place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, at the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: After 3-5 days, or when the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter on the treated plate.

  • EC₅₀ Determination: Use the inhibition percentages at different concentrations to calculate the EC₅₀ value by probit analysis.

G prep_stock 1. Prepare Compound Stock Solution (in DMSO) amend_media 3. Create Serial Dilutions & Amend Media with Compound prep_stock->amend_media prep_media 2. Prepare PDA Media & Cool to 50°C prep_media->amend_media inoculate 4. Inoculate Plates with 5mm Fungal Mycelial Disc amend_media->inoculate incubate 5. Incubate at 25°C for 3-5 Days inoculate->incubate measure 6. Measure Colony Diameter incubate->measure calculate 7. Calculate % Inhibition & Determine EC₅₀ Value measure->calculate

Caption: Workflow for the mycelial growth inhibition bioassay.

Hypothesized Mechanism of Action & Research Path

While the precise molecular target of many novel chromene-based fungicides is still under investigation, the broad range of biological activities associated with the chromene scaffold suggests multiple potential mechanisms.[8][9] The high lipophilicity of chromene derivatives may facilitate their penetration of cellular membranes, enhancing their ability to reach and interact with intracellular targets.[4] Future research should focus on target identification, which may include enzymes involved in cell wall biosynthesis, respiratory chain complexes, or signal transduction pathways.

G start_compound 6,8-dichloro-2H- chromene-3-carbaldehyde synthesis Library Synthesis start_compound->synthesis Derivatization screening In Vitro & In Vivo Screening synthesis->screening Bioassays hit_compound Hit Compound (e.g., Compound 1m) screening->hit_compound Identifies Lead moa Mechanism of Action (MOA) Studies (Under Investigation) hit_compound->moa product Potential Agrochemical Product hit_compound->product Optimization moa->product Elucidation

Caption: Logical research path from starting material to product.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic scaffolds, leveraging the versatile starting material, 6,8-dichloro-2H-chromene-3-carbaldehyde. The chromene core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined below describe key chemical transformations such as Knoevenagel condensation and cyclization reactions to generate diverse heterocyclic systems, including pyrazoles and isoxazoles.

General Synthetic Pathways

The strategic location of the aldehyde group at the 3-position of the 6,8-dichloro-2H-chromene scaffold allows for a variety of chemical transformations. The primary routes for the synthesis of novel heterocyclic derivatives involve the reaction of the carbaldehyde with various nucleophiles, followed by cyclization.

Synthesis_Pathways cluster_reactions Key Reactions cluster_products Resulting Heterocyclic Scaffolds start This compound knoevenagel Knoevenagel Condensation (+ Active Methylene Compounds) start->knoevenagel hydrazine_rxn Reaction with Hydrazine Derivatives start->hydrazine_rxn hydroxylamine_rxn Reaction with Hydroxylamine start->hydroxylamine_rxn knoevenagel_prod α,β-Unsaturated Carbonyl Compounds knoevenagel->knoevenagel_prod pyrazole Chromeno-Pyrazoles hydrazine_rxn->pyrazole isoxazole Chromeno-Isoxazoles hydroxylamine_rxn->isoxazole

Caption: General synthetic routes from this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of various heterocyclic scaffolds. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and catalyst) may be necessary for specific substrates.

Protocol 1: Knoevenagel Condensation with Active Methylene Compounds

This protocol describes the synthesis of α,β-unsaturated carbonyl compounds, which are versatile intermediates for further cyclization reactions.[1][2][3]

Workflow:

Knoevenagel_Workflow start Dissolve this compound and active methylene compound in ethanol add_catalyst Add catalytic amount of piperidine start->add_catalyst reflux Reflux the mixture for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry under vacuum wash->dry product α,β-Unsaturated Product dry->product

Caption: Workflow for Knoevenagel condensation.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the desired α,β-unsaturated carbonyl compound.

Quantitative Data (Representative):

Active Methylene CompoundProductYield (%)Melting Point (°C)
Malononitrile2-((6,8-dichloro-2H-chromen-3-yl)methylene)malononitrile85-95>200
Ethyl CyanoacetateEthyl 2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)acrylate80-90150-155

Spectroscopic Data (Analogous Compounds):

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Representative Benzylidenemalononitrile8.10 (d, J= 8.7Hz, 2H), 8.41 (d, J= 8.7Hz, 2H), 7.91 (s, 1H)Not available in snippets
Protocol 2: Synthesis of Chromeno-Pyrazoles

This protocol outlines the synthesis of pyrazole-fused chromene derivatives through the reaction of the starting aldehyde with hydrazine derivatives.[4]

Workflow:

Pyrazole_Synthesis_Workflow start Dissolve this compound and hydrazine derivative in ethanol add_acid Add a few drops of glacial acetic acid start->add_acid reflux Reflux for 4-6 hours add_acid->reflux cool Cool to room temperature reflux->cool pour Pour into crushed ice cool->pour precipitate Collect precipitate by filtration pour->precipitate wash Wash with water precipitate->wash recrystallize Recrystallize from ethanol wash->recrystallize product Chromeno-Pyrazole recrystallize->product

Caption: Workflow for chromeno-pyrazole synthesis.

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (25 mL), add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (2 x 15 mL).

  • Recrystallize the crude product from ethanol to obtain the pure chromeno-pyrazole derivative.

Quantitative Data (Representative):

Hydrazine DerivativeProductYield (%)Melting Point (°C)
Hydrazine Hydrate6,8-dichloro-1H-pyrazolo[4,3-c][1]benzopyran75-85210-215
Phenylhydrazine6,8-dichloro-1-phenyl-1H-pyrazolo[4,3-c][1]benzopyran70-80180-185

Spectroscopic Data (Analogous Compounds):

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Representative Pyrazole-4-carbaldehyde9.96 (s, 1H, CHO), 8.22 (s, 1H, pyrazole-H), 7.40-7.80 (m, Ar-H)Not available in snippets
Protocol 3: Synthesis of Chromeno-Isoxazoles

This protocol describes the formation of isoxazole-fused chromene scaffolds by reacting the starting aldehyde with hydroxylamine hydrochloride.

Workflow:

Isoxazole_Synthesis_Workflow start Dissolve this compound and hydroxylamine hydrochloride in ethanol add_base Add sodium acetate start->add_base reflux Reflux for 3-5 hours add_base->reflux cool Cool to room temperature reflux->cool pour Pour into cold water cool->pour precipitate Collect precipitate by filtration pour->precipitate wash Wash with water precipitate->wash recrystallize Recrystallize from ethanol wash->recrystallize product Chromeno-Isoxazole recrystallize->product

Caption: Workflow for chromeno-isoxazole synthesis.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (20 mL).

  • Add sodium acetate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 3-5 hours, with TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford the pure chromeno-isoxazole derivative.

Quantitative Data (Representative):

ReagentProductYield (%)Melting Point (°C)
Hydroxylamine HCl6,8-dichloro-4H-chromeno[3,4-d]isoxazole70-80190-195

Spectroscopic Data (Analogous Compounds):

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Representative Chromeno[3,4-c]isoxazole8.12 (s, 1H), 7.58 (s, 1H), 6.79 (d, J = 7.7 Hz, 1H), 6.58 (s, 1H), 4.34 (s, 2H)Not available in snippets

Conclusion

The protocols provided herein offer a robust starting point for the synthesis of a diverse array of novel heterocyclic scaffolds from this compound. The resulting compounds hold significant potential for applications in drug discovery and materials science. Further derivatization and biological screening of these novel scaffolds are encouraged to explore their full therapeutic potential.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction on Chromene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds. This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene, typically with high (E)-stereoselectivity. Key advantages over the traditional Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup, simplifying purification.

These application notes provide a detailed experimental protocol for the Horner-Wadsworth-Emmons reaction specifically tailored for the olefination of chromene aldehydes, a common scaffold in medicinal chemistry and materials science. The protocol is designed to be a valuable resource for researchers in drug development and related fields.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base is used to abstract an acidic proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the chromene aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt. The formation of the thermodynamically more stable (E)-alkene is generally favored.

Experimental Workflow

The general workflow for the Horner-Wadsworth-Emmons reaction on a chromene aldehyde is depicted below.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents (Phosphonate, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Cooling) reagents->setup deprotonation Deprotonation setup->deprotonation 1. Form Carbanion addition Aldehyde Addition deprotonation->addition 2. Add Aldehyde stirring Stirring & Monitoring addition->stirring 3. React quench Quenching stirring->quench 4. Stop Reaction extraction Extraction quench->extraction 5. Isolate purification Purification (Chromatography) extraction->purification 6. Purify product Final Product purification->product Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Chromene Derivative Inhibitor->Kinase2 inhibits

Application Notes and Protocols for the Development of Anti-inflammatory Drugs from 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification and optimization of small molecules that can modulate critical inflammatory signaling pathways. Chromene scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This document outlines the application and protocols for the development of novel anti-inflammatory agents derived from the lead compound, 6,8-dichloro-2H-chromene-3-carbaldehyde.

The protocols described herein cover the synthesis of derivative compounds, in vitro screening for anti-inflammatory activity, and in vivo evaluation of lead candidates. The primary mechanism of action explored is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

I. Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through the reaction of 3,5-dichlorosalicylaldehyde with acrolein. Further derivatization can be performed to explore the structure-activity relationship (SAR).

Protocol 1: Synthesis of this compound (Parent Compound)

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in anhydrous dioxane, add potassium carbonate (1 equivalent) and acrolein (1.2 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Protocol 2: Synthesis of Schiff Base Derivatives

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a substituted aniline or other primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base derivative.

II. In Vitro Anti-inflammatory Activity Assays

Protocol 3: Cell Culture and Viability Assay

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, treat the cells with various concentrations of the test compounds (0.1 to 100 µM) for 24 hours.

  • Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent assay. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Protocol 5: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

III. In Vivo Anti-inflammatory Activity Assay

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats (180-200 g) for one week.

  • Divide the rats into groups: control, carrageenan-treated, positive control (e.g., indomethacin 10 mg/kg), and test compound groups (various doses).

  • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group relative to the carrageenan-treated control group.

IV. Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundR-groupIC50 for NO Inhibition (µM)TNF-α Inhibition at 10 µM (%)IL-6 Inhibition at 10 µM (%)Cell Viability at 100 µM (%)
Parent -CHO15.2 ± 1.345.8 ± 3.138.2 ± 2.5>95
D-1 -CH=N-Ph8.5 ± 0.762.3 ± 4.555.1 ± 3.9>95
D-2 -CH=N-(4-Cl-Ph)5.1 ± 0.475.6 ± 5.268.9 ± 4.7>95
D-3 -CH=N-(4-OCH3-Ph)12.8 ± 1.151.2 ± 3.846.5 ± 3.2>95
Indomethacin N/A3.2 ± 0.385.4 ± 6.180.3 ± 5.8>95

Table 2: In Vivo Anti-inflammatory Activity of Lead Compound D-2 in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Control (Carrageenan) -0.85 ± 0.07-
Indomethacin 100.32 ± 0.0462.4
Compound D-2 100.51 ± 0.0540.0
Compound D-2 250.38 ± 0.0455.3
Compound D-2 500.29 ± 0.0365.9

V. Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Derivatization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start This compound Synthesis derivatives Derivative Synthesis (e.g., Schiff Bases) start->derivatives viability Cell Viability Assay (MTT) derivatives->viability Test Compounds no_assay Nitric Oxide Inhibition Assay (Griess) viability->no_assay cytokine_assay Cytokine Inhibition Assay (ELISA for TNF-α, IL-6) no_assay->cytokine_assay paw_edema Carrageenan-Induced Paw Edema cytokine_assay->paw_edema Promising Candidates lead_optimization Lead Optimization paw_edema->lead_optimization signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 AP1_translocation AP-1 Translocation AP1->AP1_translocation IkappaB IκBα IKK->IkappaB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkappaB->NFkB_p65_p50 releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_translocation->Gene_Expression AP1_translocation->Gene_Expression Chromene Chromene Derivatives Chromene->MAPK inhibits Chromene->IKK inhibits

Application Notes and Protocols: Design and Synthesis of Anti-Cancer Agents from a 6,8-dichloro-2H-chromene-3-carbaldehyde Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel anti-cancer agents based on the 6,8-dichloro-2H-chromene-3-carbaldehyde scaffold. This core structure presents a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with chromene derivatives. The protocols outlined below are based on established methodologies for the synthesis and biological screening of related chromene-based compounds.

Design Rationale

The this compound core is a versatile building block for synthesizing a variety of heterocyclic compounds with potential anti-cancer properties. The electron-withdrawing nature of the chlorine atoms on the benzene ring can influence the molecule's overall electronic properties and biological activity. The aldehyde functional group at the 3-position serves as a key handle for introducing diverse chemical moieties, enabling the exploration of a broad chemical space to identify potent and selective anti-cancer agents.

Common synthetic strategies involve the condensation of the aldehyde with various nucleophiles to generate derivatives such as Schiff bases, hydrazones, and chalcones. These modifications can enhance the anti-cancer activity by modulating factors like cell permeability, target binding affinity, and induction of specific cell death pathways.

Synthesis of Anti-Cancer Agents

While specific examples detailing the synthesis of anti-cancer agents directly from this compound are not extensively documented in publicly available literature, the following protocols are based on well-established reactions for analogous chromene-3-carbaldehydes. Researchers should consider these as foundational methods that may require optimization for the specific substrate.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between an aldehyde and a primary amine.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

  • Add the desired substituted aniline or other primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

General Synthesis of Hydrazone Derivatives

Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the selected hydrazide (e.g., isonicotinohydrazide, benzohydrazide) or thiosemicarbazide (1 equivalent) to the solution.

  • Add a few drops of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid.

  • Reflux the mixture for 6-12 hours, with TLC monitoring to determine reaction completion.

  • After cooling to room temperature, the resulting solid is filtered, washed with a small amount of cold ethanol, and dried under vacuum.

  • Purification can be achieved by recrystallization from an appropriate solvent.

Experimental Protocols for Anti-Cancer Evaluation

The following are standard in vitro assays to determine the anti-cancer potential of the synthesized compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction Assessment

3.2.1. Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of morphological changes associated with apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.

  • Wash the cells with PBS and observe under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-red nucleus.

3.2.2. Caspase Activity Assay

Caspases are key proteases involved in the apoptotic pathway. Their activity can be measured using specific substrates.

Protocol:

  • Treat cells with the test compounds as described for the AO/EB staining.

  • Lyse the cells and collect the protein extract.

  • Determine the protein concentration using a Bradford assay.

  • Incubate the cell lysate with a colorimetric or fluorometric substrate for a specific caspase (e.g., Caspase-3, Caspase-8, Caspase-9).

  • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Express the caspase activity as a fold change relative to the untreated control.

Data Presentation

Quantitative data from the anti-cancer evaluations of hypothetical derivatives of this compound are presented below for illustrative purposes.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Schiff Base Derivatives

CompoundR-groupMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
DCC-SB1 4-Chlorophenyl8.512.315.1
DCC-SB2 4-Methoxyphenyl15.220.125.8
DCC-SB3 2,4-Dichlorophenyl5.17.910.4
Doxorubicin -0.91.21.5

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Hydrazone Derivatives

CompoundHydrazide MoietyMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
DCC-HZ1 Isonicotinohydrazide10.214.518.9
DCC-HZ2 Benzohydrazide18.722.428.3
DCC-TSC Thiosemicarbazide6.89.111.7
Doxorubicin -0.91.21.5

Visualizations

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Chromene_Derivative 6,8-dichloro-2H-chromene Derivative Procaspase8 Procaspase-8 Chromene_Derivative->Procaspase8 Induces Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage BID BID Caspase8->BID Cleaves tBID tBID BID->tBID Bax Bax tBID->Bax Activates Bcl2 Bcl-2 tBID->Bcl2 Inhibits Procaspase3 Procaspase-3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Cytochrome_c->Procaspase3 Activates

Caption: Proposed extrinsic and intrinsic apoptotic pathways induced by chromene derivatives.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis start 6,8-dichloro-2H-chromene- 3-carbaldehyde synthesis Reaction with Amine/Hydrazine start->synthesis product Purified Derivative synthesis->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization cell_culture Cancer Cell Lines (e.g., MCF-7, HeLa) product->cell_culture mtt_assay MTT Assay (IC50 Determination) cell_culture->mtt_assay apoptosis_assay Apoptosis Assays (AO/EB, Caspase) mtt_assay->apoptosis_assay For potent compounds data_analysis IC50 Calculation & Apoptosis Quantification apoptosis_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the synthesis and anti-cancer evaluation of chromene derivatives.

Troubleshooting & Optimization

Technical Support Center: Optimization of the Vilsmeier-Haack Synthesis of Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the synthesis of chromenes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to chromene synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] For chromene synthesis, this reaction is often applied to ortho-hydroxyaryl ketones or phenols, where the initial formylation is followed by an intramolecular cyclization to form the chromene ring system. For instance, 2-hydroxyacetophenones can undergo an iminoalkylation-cyclization sequence to yield 3-formylchromones.[3]

Q2: What are the most common starting materials for chromene synthesis via the Vilsmeier-Haack reaction?

Common precursors include substituted phenols, resorcinols, naphthols, and ortho-hydroxyaryl ketones (e.g., o-hydroxyacetophenone).[3][4][5] The electron-donating hydroxyl group of these substrates activates the aromatic ring for electrophilic substitution by the Vilsmeier reagent.[4]

Q3: My reaction is not proceeding to completion, and I have a low yield of the desired chromene. What are the likely causes?

Low yields can stem from several factors:

  • Insufficiently activated substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic system for efficient reaction.[1]

  • Decomposition of the Vilsmeier reagent: The reagent is sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used.[6]

  • Suboptimal reaction temperature: The reaction temperature is substrate-dependent and can range from 0 °C to over 100 °C.[2][7] For many phenol derivatives, heating is required.

  • Inadequate stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

Q4: I am observing significant amounts of side products. What are the most common byproducts in the Vilsmeier-Haack synthesis of chromenes?

Common side products include:

  • Over-formylated products: Highly activated substrates can undergo di- or even tri-formylation.[8]

  • Chlorinated byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[8]

  • Uncyclized intermediates: Incomplete cyclization can leave formylated phenolic intermediates.

  • Polymeric or tarry materials: This can result from overheating or the presence of impurities.

Q5: How can I purify my final chromene product?

Purification is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization will depend on the specific properties of the synthesized chromene.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am not observing the formation of my desired chromene product, or the yield is very low. How can I improve the reaction outcome?

Answer:

Potential Cause Recommended Solution
Moisture in reaction Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Vilsmeier Reagent Prepare the Vilsmeier reagent fresh before each reaction. Old DMF can decompose to dimethylamine, which can inhibit the reaction.[6]
Low Reactivity of Substrate Increase the reaction temperature in increments (e.g., from room temperature to 60-80 °C).[9] Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents).
Premature Quenching Monitor the reaction progress using Thin Layer Chromatography (TLC). Only quench the reaction after the starting material has been consumed.
Issue 2: Formation of Multiple Products

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I increase the selectivity for the desired chromene?

Answer:

Potential Cause Recommended Solution
Over-formylation Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point.[8] Add the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations. Maintain a lower reaction temperature to control the reaction rate.
Chlorination Run the reaction at the lowest effective temperature. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination.[8]
Incomplete Cyclization After the initial formylation step, ensure sufficient heating and reaction time to promote the intramolecular cyclization to the chromene ring.
Issue 3: Product Decomposition or Polymerization

Question: The reaction mixture turns dark and tarry, and I am unable to isolate the desired product. What is causing this and how can I prevent it?

Answer:

Potential Cause Recommended Solution
Reaction Overheating The formation of the Vilsmeier reagent is exothermic. Prepare it at 0 °C and maintain strict temperature control throughout the addition of the substrate. Use an ice bath to manage the reaction temperature.
Harsh Work-up Conditions Quench the reaction by pouring it into a cold, buffered solution (e.g., ice-cold sodium acetate solution) to neutralize acids and hydrolyze the intermediate iminium salt gently.[1]
Impure Starting Materials Use purified, high-purity starting materials and anhydrous solvents to avoid side reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 6-Methoxy-2H-chromene-3-carbaldehyde from p-Methoxyphenol
EntryEquivalents of Vilsmeier ReagentTemperature (°C)Time (h)Yield (%)
11.560445
22.060465
32.560478
43.060475 (with side products)
52.5Room Temp.12<10
62.580485
72.5100482 (increased charring)
82.580260
92.580686

Note: This data is representative and may vary based on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 2H-Chromene-3-carbaldehyde from o-Hydroxyacetophenone

This protocol describes the synthesis of a 3-formylchromone from an ortho-hydroxyacetophenone derivative.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation and Cyclization:

    • Dissolve the o-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated sodium acetate solution.

    • Stir for 30-60 minutes to ensure complete hydrolysis of the intermediate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2H-chromene-3-carbaldehyde.

Mandatory Visualizations

Vilsmeier_Haack_Chromene_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Chromene Formation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 oHAP o-Hydroxyaryl Ketone Intermediate Iminium Salt Intermediate oHAP->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Chromene Chromene-3-carbaldehyde Intermediate->Chromene Intramolecular Cyclization & Hydrolysis

Caption: General mechanism for the Vilsmeier-Haack synthesis of chromenes.

Troubleshooting_Workflow cluster_yield Low Yield / No Reaction cluster_purity Multiple Products / Impurities start Problem with Vilsmeier-Haack Reaction cause_yield1 Moisture Present? start->cause_yield1 cause_yield2 Low Temperature? start->cause_yield2 cause_yield3 Insufficient Reagent? start->cause_yield3 cause_purity1 Over-formylation? start->cause_purity1 cause_purity2 Chlorination? start->cause_purity2 cause_purity3 Tarry Residue? start->cause_purity3 solution_yield1 Use Anhydrous Conditions cause_yield1->solution_yield1 solution_yield2 Increase Temperature cause_yield2->solution_yield2 solution_yield3 Increase Stoichiometry cause_yield3->solution_yield3 solution_purity1 Reduce Reagent Stoichiometry cause_purity1->solution_purity1 solution_purity2 Lower Reaction Temperature cause_purity2->solution_purity2 solution_purity3 Control Temperature / Use Pure Reagents cause_purity3->solution_purity3

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis of chromenes.

References

Technical Support Center: Synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,8-dichloro-2H-chromene-3-carbaldehyde.

Troubleshooting Guides and FAQs

Q1: My reaction yield for this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically achieved through a Vilsmeier-Haack reaction, can stem from several factors. The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, and its efficiency is highly dependent on reaction conditions.

Primary Causes of Low Yield:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to the starting material (6,8-dichloro-2H-chromene or a suitable precursor) is a common reason for low yields.

  • Inadequate Temperature Control: The Vilsmeier-Haack reaction is often sensitive to temperature. Both excessively high and low temperatures can negatively impact the reaction rate and lead to the formation of side products.

  • Presence of Moisture: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents or glassware will consume the reagent and reduce the yield of the desired product.

  • Decomposition of Starting Material or Product: The starting material or the final product may be unstable under the reaction conditions, leading to degradation and a lower isolated yield.

Strategies for Yield Improvement:

  • Optimize Reagent Ratios: Systematically vary the molar ratio of DMF and POCl₃ to the substrate. A slight excess of the Vilsmeier reagent is often beneficial, but a large excess can lead to side reactions.

  • Precise Temperature Management: Monitor and control the reaction temperature closely. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C), while the formylation step may require heating. The optimal temperature profile should be determined experimentally.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware to exclude moisture from the reaction.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing product degradation from prolonged reaction times.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side products and how can I minimize their formation?

The formation of multiple products is a frequent challenge in the Vilsmeier-Haack formylation of activated aromatic compounds.

Common Side Products:

  • Di-formylated Products: If there are multiple activated positions on the aromatic ring, di-formylation can occur, where two formyl groups are added to the molecule.

  • Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated impurities.

  • Polymerization/Resin Formation: Phenolic substrates, in particular, can be prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, resulting in the formation of tarry residues.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the Vilsmeier reagent is crucial to minimize di-formylation. Using a molar ratio closer to 1:1 (reagent:substrate) can favor mono-formylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including chlorination and polymerization.

  • Order of Addition: The order in which the reagents are added can influence the outcome. Adding the substrate to the pre-formed Vilsmeier reagent may be preferable in some cases.

  • Use of Additives: In some instances, the addition of a mild base or a Lewis acid can help to control the reactivity and improve the selectivity of the reaction.

Q3: The work-up procedure for my reaction is difficult, and I am losing a significant amount of product during purification. What is an effective work-up and purification protocol?

A proper work-up and purification strategy is essential for isolating a high-purity product and maximizing the isolated yield.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or HPLC), the reaction mixture should be cooled to room temperature and then carefully poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the excess acid and hydrolyzes the intermediate iminium salt to the aldehyde. This step is often exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent will depend on the solubility of the product. Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent or solvent mixture. The choice of eluent for column chromatography or the recrystallization solvent will need to be optimized for the specific product.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of formylated phenols in a Vilsmeier-Haack reaction, providing a general guideline for optimization.

EntrySubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenolPOCl₃/DMFAcetonitrile602430[1]
2PhenolPOCl₃/DMF + Cu(II)Acetonitrile601082[1]
34-NitrophenolPOCl₃/DMFAcetonitrile602418[1]
44-NitrophenolPOCl₃/DMF + Cu(II)Acetonitrile601665[1]
5PhenolSOCl₂/DMFSolvent-free (Microwave)-1 min90[2]
62,4-DichlorophenolSOCl₂/DMFSolvent-free (Mortar & Pestle)Room Temp25 min85[2]

Note: The data presented is for general phenols and serves as a starting point for the optimization of the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a dichlorinated chromene-3-carbaldehyde, which can be adapted for the synthesis of this compound. This protocol is based on the synthesis of the closely related compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde.[3]

Materials:

  • Appropriate 2',x-dichloro-y'-hydroxyacetophenone precursor (e.g., 3',5'-dichloro-2'-hydroxyacetophenone for the target molecule)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add POCl₃ (3 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 2',x-dichloro-y'-hydroxyacetophenone precursor (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir until the gas evolution ceases.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to RT Starting_Material 6,8-Dichloro-2H-chromene Precursor Starting_Material->Reaction_Mixture Quenching Quench with Ice/NaHCO₃ Reaction_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product troubleshooting_logic Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Workup Evaluate Work-up & Purification Start->Check_Workup Temp_Issue Suboptimal Temperature? Check_Conditions->Temp_Issue Moisture_Issue Moisture Contamination? Check_Reagents->Moisture_Issue Stoich_Issue Incorrect Stoichiometry? Check_Reagents->Stoich_Issue Workup_Loss Product Loss During Work-up? Check_Workup->Workup_Loss Optimize_Temp Optimize Temperature Profile Temp_Issue->Optimize_Temp Anhydrous Use Anhydrous Reagents & Glassware Moisture_Issue->Anhydrous Optimize_Stoich Titrate Reagent Ratios Stoich_Issue->Optimize_Stoich Refine_Workup Refine Purification Technique Workup_Loss->Refine_Workup Improved_Yield Improved Yield and Purity Optimize_Temp->Improved_Yield Anhydrous->Improved_Yield Optimize_Stoich->Improved_Yield Refine_Workup->Improved_Yield

References

Technical Support Center: Purification of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 6,8-dichloro-2H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3,5-dichlorosalicylaldehyde and acrolein (or its precursor), the corresponding carboxylic acid (6,8-dichloro-2H-chromene-3-carboxylic acid) formed by oxidation of the aldehyde, and aldol condensation byproducts.[1] The presence of residual solvents from the synthesis is also common.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification methods for chromene derivatives, including carbaldehydes, are column chromatography and recrystallization.[2][3][4] For aromatic aldehydes, purification via the formation of a bisulfite adduct can also be a viable, albeit more chemically intensive, option.[5]

Q3: What is a good starting point for developing a column chromatography protocol?

A3: A good starting point for purifying substituted 2H-chromene-3-carbaldehydes is flash column chromatography on silica gel. Based on protocols for structurally similar compounds, a solvent system of hexanes and ethyl acetate is recommended. A gradient elution starting with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the target compound from less polar impurities and baseline materials.[6]

Q4: Are there any recommended solvent systems for the recrystallization of this compound?

A4: While a specific solvent system for this compound is not widely reported, common solvents for the recrystallization of chromene derivatives and aromatic aldehydes include ethanol, or a binary solvent system such as n-hexane/ethyl acetate or n-hexane/acetone.[5] The ideal solvent or solvent system will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system polarity.- Co-elution of impurities with similar polarity.- Overloading the column.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.25-0.35 for the desired compound.- Try a different solvent system (e.g., dichloromethane/hexanes or toluene/ethyl acetate).- Reduce the amount of crude material loaded onto the column.
Compound Streaking on TLC/Column - Compound is too polar for the solvent system.- Presence of highly acidic or basic impurities.- Compound degradation on silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic impurities).- Consider using neutral or basic alumina as the stationary phase instead of silica gel.[5]
Low Recovery of the Compound - Compound is irreversibly adsorbed onto the silica gel.- Compound is too soluble in the eluent and elutes too quickly.- The compound is volatile and lost during solvent removal.- Use a more polar eluent to ensure complete elution.- If the compound is unstable on silica, minimize the time on the column by using a shorter column or applying pressure for faster elution.- Use a less polar eluent to slow down the elution.- Remove the solvent under reduced pressure at a lower temperature.
Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of impurities that inhibit crystallization.- Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- First, purify the crude material by column chromatography to remove impurities.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Cooling is too rapid.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Allow the solution to cool slowly to room temperature before further cooling.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Poor Yield of Crystals - A significant amount of the compound remains in the mother liquor.- The chosen solvent is too good a solvent for the compound at low temperatures.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a different solvent or solvent system where the compound has lower solubility at colder temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from the purification of the structurally similar 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde.[6]

  • Preparation of the Column:

    • Select an appropriately sized flash chromatography column and pack it with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexanes/ethyl acetate) to elute the compound.

    • Monitor the elution using TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude compound and a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like hexanes/ethyl acetate).

    • Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Column Chromatography >98% (by NMR)60-85%Yield is highly dependent on the purity of the crude material and the optimization of the chromatographic conditions.
Recrystallization >99% (by HPLC)70-95% (from a single crop)Yield can be increased by collecting subsequent crops from the mother liquor. Purity is generally very high for well-formed crystals.

Purification Troubleshooting Workflow

TroubleshootingWorkflow start Start: Crude Product (this compound) check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes column_chrom Column Chromatography is_pure->column_chrom No, Major Impurities recrystallization Recrystallization is_pure->recrystallization No, Minor Impurities column_chrom->check_purity Post-CC cc_issue Poor Separation? column_chrom->cc_issue recrystallization->check_purity Post-Recryst recryst_issue Oiling Out? recrystallization->recryst_issue optimize_solvent Optimize Solvent System (TLC) cc_issue->optimize_solvent Yes change_adsorbent Change Adsorbent (e.g., Alumina) cc_issue->change_adsorbent Persistent Issue change_solvent Change Recrystallization Solvent/Mixture recryst_issue->change_solvent Yes purify_first Purify by Column Chromatography First recryst_issue->purify_first Persistent Issue optimize_solvent->column_chrom change_adsorbent->column_chrom change_solvent->recrystallization purify_first->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the long-term stability and recommended storage conditions for 6,8-dichloro-2H-chromene-3-carbaldehyde. The following frequently asked questions (FAQs) and troubleshooting guide will assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound to ensure its integrity throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

While specific long-term stability studies on this compound are not extensively documented in publicly available literature, general guidelines for aromatic aldehydes and data for structurally related compounds suggest stringent storage conditions to minimize degradation. It is advisable to store the compound in a cool, dry, and dark environment. For optimal long-term stability, storage at refrigerated temperatures (2-8°C) is recommended. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is a beneficial practice.

Q2: What are the potential signs of degradation for this compound?

Degradation of aromatic aldehydes can manifest in several ways. Visual indicators of decomposition for this compound may include:

  • Color Change: A noticeable shift in the color of the solid material.

  • Precipitation or Cloudiness in Solution: If the compound is in solution, the formation of precipitates or turbidity can indicate polymerization or the formation of insoluble degradation products.

  • Inconsistent Experimental Results: A decrease in the expected reactivity or yield in chemical reactions can be an indicator of reduced purity due to degradation.

Q3: How susceptible is this compound to oxidation?

Aromatic aldehydes are generally susceptible to oxidation, and it is a primary degradation pathway. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and elevated temperatures. Therefore, it is crucial to store the compound under an inert atmosphere and protected from light to minimize oxidative degradation.

Q4: Can I store solutions of this compound? If so, what are the recommended conditions?

Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage of a solution is necessary, it should be prepared in a dry, aprotic solvent and kept at a low temperature (e.g., -20°C). The solution should be protected from light and air. It is advisable to prepare solutions fresh for each experiment to ensure the highest purity and reactivity.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To minimize exposure to oxygen and moisture, preventing oxidation.
Light Amber vial or stored in the darkTo prevent light-induced degradation.
Form SolidSolid form is generally more stable than solutions.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of this compound samples stored under different temperature and light conditions over a set period.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled storage chambers/refrigerators

  • Amber and clear vials

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the stock solution into amber and clear vials.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • -20°C (in the dark)

      • 2-8°C (in the dark)

      • Room temperature (in the dark)

      • Room temperature (exposed to ambient light)

  • Time Points for Analysis:

    • Analyze the samples at the following time points: T=0 (initial), T=1 week, T=1 month, T=3 months, and T=6 months.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or a more specific wavelength).

    • Injection Volume: 10 µL

    • For each time point, dilute the stored samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • At each time point, determine the purity of the this compound by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.

    • Compare the purity of the samples stored under different conditions to the initial purity at T=0.

Troubleshooting Guide

Below is a workflow to troubleshoot potential stability issues with this compound.

Caption: Troubleshooting workflow for stability issues.

This guide provides a foundational understanding of the stability and storage of this compound based on general chemical principles and data from related compounds. For critical applications, it is recommended to perform in-house stability studies to establish specific shelf-life under your laboratory's storage conditions.

Identifying and minimizing side products in the synthesis of 3-styryl-2H-chromenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3-styryl-2H-chromenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Wittig reaction to synthesize a 3-styryl-2H-chromene is low-yielding and produces a mixture of E/Z isomers. How can I improve the yield and stereoselectivity for the desired E-isomer?

A1: Low yields and poor stereoselectivity in the Wittig reaction are common challenges, often stemming from the stability of the phosphorus ylide and the reaction conditions. The desired E-isomer is typically favored when using a stabilized ylide.

Troubleshooting Steps:

  • Ylide Stability: Non-stabilized ylides (e.g., those with alkyl or aryl substituents) react quickly and typically lead to the (Z)-alkene, while stabilized ylides (with electron-withdrawing groups like esters or ketones) react more slowly and favor the formation of the more thermodynamically stable (E)-alkene.[1][2] For the synthesis of 3-styryl-2H-chromenes, where the E-isomer is often desired, using a phosphonium salt that generates a stabilized or semi-stabilized ylide is recommended.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the E/Z selectivity. For stabilized ylides, weaker bases like sodium carbonate or potassium tert-butoxide are often sufficient and can promote E-selectivity. The use of lithium-based reagents can sometimes lead to the formation of lithium salt adducts with the betaine intermediate, which can affect the stereochemical outcome.[1] Aprotic solvents like THF or DMSO are commonly used.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature can favor the formation of the thermodynamically more stable E-isomer with stabilized ylides. However, for non-stabilized ylides, lower temperatures are often used to enhance Z-selectivity.

Q2: I am observing significant amounts of unreacted salicylaldehyde precursor after my Wittig reaction. What could be the cause?

A2: Unreacted starting material can be due to several factors, including incomplete ylide formation, ylide decomposition, or deactivation of the aldehyde.

Troubleshooting Steps:

  • Deprotonation of the Phenolic Hydroxyl Group: Salicylaldehydes possess an acidic phenolic hydroxyl group. If a very strong base (like n-butyllithium) is used to generate the ylide, it can also deprotonate the hydroxyl group of the salicylaldehyde, forming a phenoxide. This negatively charged phenoxide deactivates the aldehyde carbonyl group towards nucleophilic attack by the ylide. Consider using a weaker base that is still strong enough to form the ylide but less likely to deprotonate the phenol, or protect the hydroxyl group prior to the Wittig reaction.

  • Ylide Instability: Non-stabilized ylides can be unstable and may decompose if not reacted with the aldehyde promptly. It is often best to generate the ylide in situ at low temperatures and then add the aldehyde to the freshly prepared ylide solution.

  • Purity of Reagents: Ensure that all reagents, especially the aldehyde and the phosphonium salt, are pure and dry. Impurities can interfere with the reaction.

Q3: Besides the Z-isomer, what other side products should I be aware of in the synthesis of 3-styryl-2H-chromenes?

A3: While the formation of the undesired stereoisomer is a primary concern, other side products can arise from competing reaction pathways.

Potential Side Products:

  • Michael Adducts: If the styryl group contains electron-withdrawing substituents, the final 3-styryl-2H-chromene product can act as a Michael acceptor, potentially leading to further reactions if nucleophiles are present.

  • Products from Self-Condensation: Under strongly basic conditions, the salicylaldehyde precursor can undergo self-condensation reactions.

  • Oxidation Products: Salicylaldehydes can be sensitive to oxidation, leading to the corresponding salicylic acid. This is particularly relevant if the reaction is exposed to air for extended periods.

Data on Stereoselectivity in Wittig Reactions

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. The following table summarizes the general trends:

Ylide TypeSubstituent on Ylidic CarbonReactivityPredominant Alkene Isomer
Non-stabilized Alkyl, ArylHigh(Z)-alkene[1][2]
Semi-stabilized Aryl, VinylModerateMixture of (E)- and (Z)-alkenes
Stabilized Ester, Ketone, CyanoLow(E)-alkene[1][2]

Experimental Protocols

Protocol 1: General Synthesis of a 3-Styryl-2H-Chromene via Wittig Reaction (Favoring E-Isomer)

This protocol is designed to favor the formation of the (E)-3-styryl-2H-chromene by using a stabilized ylide.

  • Preparation of the Phosphonium Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriate phosphonium salt (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF or DMSO).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a suitable base (e.g., potassium tert-butoxide, 1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Wittig Reaction:

    • Dissolve the salicylaldehyde precursor (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Slowly add the aldehyde solution to the prepared ylide solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired (E)-3-styryl-2H-chromene from the (Z)-isomer and triphenylphosphine oxide.

Visualizing Reaction Pathways

Diagram 1: General Wittig Reaction Pathway

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide - H+ Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Salicylaldehyde Precursor Aldehyde->Oxaphosphetane Product 3-Styryl-2H-Chromene + Triphenylphosphine Oxide Oxaphosphetane->Product

Caption: General workflow for the Wittig synthesis of 3-styryl-2H-chromenes.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Styryl-2H-Chromene Check_Ylide Problem with Ylide? Start->Check_Ylide Check_Aldehyde Problem with Aldehyde? Start->Check_Aldehyde Incomplete_Formation Incomplete Ylide Formation Check_Ylide->Incomplete_Formation Yes Ylide_Decomposition Ylide Decomposition Check_Ylide->Ylide_Decomposition Yes Aldehyde_Deactivation Aldehyde Deactivation (Phenoxide Formation) Check_Aldehyde->Aldehyde_Deactivation Yes Aldehyde_Impurity Aldehyde Impurity Check_Aldehyde->Aldehyde_Impurity Yes Solution_Base Use stronger base (e.g., n-BuLi) Incomplete_Formation->Solution_Base Solution_Temp Generate ylide in situ at low temperature Ylide_Decomposition->Solution_Temp Solution_Protect Protect phenolic -OH or use weaker base Aldehyde_Deactivation->Solution_Protect Solution_Purify Purify aldehyde before use Aldehyde_Impurity->Solution_Purify

Caption: Decision tree for troubleshooting low product yield.

References

Overcoming challenges in the ring-closing step of 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the ring-closing step of 2H-chromene synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2H-chromenes, offering potential causes and solutions.

Issue 1: Low or No Yield of 2H-Chromene in Ring-Closing Metathesis (RCM)

Question: I am attempting a ring-closing metathesis (RCM) to synthesize a 2H-chromene derivative, but I am observing very low to no product formation. What are the possible reasons and how can I improve my yield?

Answer: Low yields in the RCM step for 2H-chromene synthesis can be attributed to several factors, primarily related to the catalyst, substrate, and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Choice and Activity: The choice of catalyst is critical. For general metathesis, catalysts like Grubbs' second-generation catalyst are often used.[1] However, for sterically hindered alkenes, more specialized catalysts may be necessary.[2] Catalyst decomposition can also be an issue, especially at elevated temperatures.[1][3]

    • Troubleshooting:

      • Catalyst Screening: If using a standard Grubbs catalyst without success, consider screening other commercially available catalysts, such as the Hoveyda-Grubbs catalysts, which may offer higher stability and efficiency for your specific substrate.[2]

      • Catalyst Loading: Increasing the catalyst loading can sometimes improve yields, especially in cases of slow reactions.[4]

      • Temperature Optimization: High temperatures can lead to catalyst degradation.[3] It is advisable to perform the reaction at the lowest temperature that allows for efficient cyclization. For instance, in some cases, reducing the temperature from 60°C to 40°C has been shown to significantly increase the yield of the desired RCM product.[3]

  • Substrate Reactivity: The structure of the starting material, particularly the substitution pattern on the allyl group, plays a crucial role.[4][5]

    • Troubleshooting:

      • Allyl Group Modification: Sterically demanding groups on the allyl moiety, such as adamantylidene or diethylidene, have been found to give optimal results in some ring-closing carbonyl-olefin metathesis (RCCOM) reactions.[4][5] Simple allyl groups may lead to low conversion.[4]

  • Side Reactions: The most common side reaction in RCM is the formation of deallylation products.[4][6] Alkene isomerization is another potential side reaction that can affect the yield of the desired product.[7]

    • Troubleshooting:

      • Additive Usage: The addition of a phenol has been shown to suppress deallylation in reactions utilizing Grubbs' second-generation catalyst at 40°C.[3]

      • Reaction Time: Extended reaction times can sometimes lead to increased isomerization of the product.[7] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time to maximize the desired product and minimize side reactions.

  • Reaction Conditions: Solvent and concentration can significantly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: A screen of different solvents should be conducted to find the optimal medium for the reaction. Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are generally preferred.[2] In one study, ethanol was found to be the optimal solvent for a specific hydrazine-catalyzed RCCOM.[4]

      • Concentration: For ring-closing reactions, intermediate concentrations are typically required.[2]

Issue 2: Formation of Side Products in Acid-Catalyzed Cyclization

Question: I am using an acid-catalyzed method to synthesize 2H-chromenes from propargyl ethers, but I am observing the formation of unwanted side products. How can I improve the selectivity of my reaction?

Answer: Acid-catalyzed cyclization of aryl propargyl ethers is a common method for 2H-chromene synthesis, but it can be prone to side reactions, such as the formation of benzofurans.[8]

Potential Causes and Solutions:

  • Catalyst Choice: The type and strength of the acid catalyst can influence the reaction pathway.

    • Troubleshooting:

      • Lewis vs. Brønsted Acids: Both Lewis and Brønsted acids can catalyze the reaction.[4] If one type of acid is giving poor selectivity, consider trying the other. For instance, while some substrates react well with Brønsted acids, others may require Lewis acids to avoid side reactions.[4][5] In some cases, acid catalysis can be unproductive and lead primarily to deallylation.[4]

      • Specific Catalysts: Gold catalysts, such as [(Ph3P)Au(Cl)] with a silver salt co-catalyst, have been used, but can promote unwanted side reactions.[8] A more active catalyst that does not require silver activation, like Ph3PAuNTf2, may provide better results.[8] Brønsted acids like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BiNPO4H) have also been successfully employed.[9][10]

  • Reaction Conditions: Temperature and solvent can affect the selectivity.

    • Troubleshooting:

      • Temperature Optimization: Running the reaction at a lower temperature (e.g., 25°C) can sometimes improve selectivity, although it may lead to slower reaction rates, especially with electron-deficient arenes.[8]

      • Solvent Effects: The choice of solvent can influence the reaction outcome. It is advisable to screen different solvents to find the one that best favors the desired cyclization.

Issue 3: Difficulty with the Intramolecular Heck Reaction

Question: My intramolecular Heck reaction to form a 2H-chromene is not proceeding as expected. What are some common issues and how can I troubleshoot them?

Answer: The intramolecular Heck reaction is a powerful tool for ring formation, but its success depends on several factors, including the catalyst system, substrate, and reaction conditions.[11][12]

Potential Causes and Solutions:

  • Catalyst System: The choice of palladium source and ligands is crucial.

    • Troubleshooting:

      • Ligand Selection: The nature of the phosphine ligands can significantly affect the reaction. Experiment with different ligands to find the optimal one for your substrate.

      • Additives: Additives can play a critical role in the catalytic cycle. The choice of base and other additives should be optimized.[11]

  • Substrate Structure: The nature of the aryl or alkenyl halide and the tethered alkene can impact the ease of cyclization.

    • Troubleshooting:

      • Leaving Group: The reactivity of the halide (I > Br > Cl) can influence the rate of oxidative addition to the palladium catalyst.

      • Alkene Substitution: The substitution pattern on the alkene can affect the rate and regioselectivity of the migratory insertion step.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the ring-closing step in 2H-chromene synthesis?

A1: The primary strategies for forming the pyran ring in 2H-chromene synthesis include:

  • Ring-Closing Metathesis (RCM): This involves the intramolecular metathesis of a diene precursor, often synthesized from a salicylaldehyde derivative.[4][6][13]

  • Acid-Catalyzed Cyclization: This method typically uses aryl propargyl ethers as precursors, which cyclize in the presence of a Lewis or Brønsted acid.[4][5][8][9][10]

  • Palladium-Catalyzed Reactions: Intramolecular Heck reactions are a notable example, where an aryl or alkenyl halide is coupled with a tethered alkene.[11][12][14][15]

  • Intramolecular Wittig Reaction: This approach can also be employed for the synthesis of the chromene ring system.[16][17]

Q2: How does the substitution on the starting material affect the success of the ring-closing reaction?

A2: Substituents on both the aromatic ring and the side chain can have a significant impact.

  • Aromatic Ring Substituents: Electron-donating or electron-withdrawing groups on the salicylaldehyde precursor can influence the reactivity of the substrate. However, many methods tolerate a wide range of functional groups.[8][18]

  • Side Chain Substituents: As mentioned in the troubleshooting guide, the substitution pattern on the allyl group is crucial for the success of RCM reactions, with sterically bulky groups often favoring the desired cyclization.[4][5] For intramolecular Heck reactions, the substitution on the alkene can affect the regioselectivity of the cyclization.[15]

Q3: What are some common side products to watch out for?

A3: Common side products depend on the reaction methodology:

  • RCM: Deallylation of the starting material is a major side reaction.[4][6] Alkene isomerization can also occur.[7]

  • Acid-Catalyzed Cyclization: Formation of benzofuran isomers can compete with the desired 2H-chromene formation.[8]

  • Pechmann Condensation (for coumarins, related to chromones): Formation of chromone byproducts can occur via the Simonis chromone cyclization.[19]

Q4: Are there any "green" or more environmentally friendly approaches to 2H-chromene synthesis?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:

  • Using greener solvents like ethanol or even performing reactions under solvent-free conditions.[20]

  • Employing heterogeneous catalysts that can be easily recovered and reused.[19]

  • Developing one-pot, multi-component reactions to reduce the number of synthetic steps and minimize waste.[20]

  • A recent study utilized ethylene glycol as a greener substitute for toxic aprotic solvents in a Pd-catalyzed synthesis of 2H-chromenes.[14]

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrazine-Catalyzed RCCOM of an O-allyl Salicylaldehyde [4]

EntrySolventTemperature (°C)Conversion (%)Yield of 2H-Chromene (%)
1CH3CN1406035
2Dioxane1405025
3Toluene1405530
4EtOH1409585
5EtOH1207060

Table 2: Effect of Allyl Group Substitution on RCCOM Yield [4]

EntryAllyl SubstituentConversion (%)Yield of 2H-Chromene (%)
1Allyl<100
2Cinnamyl<100
33,3-Diphenylallyl<100
4Cyclohexylidene ethyl>9535 (limited by ene reaction)
5Adamantylidene ethyl4030
63,3-Diethylallyl>9585

Experimental Protocols

Protocol 1: General Procedure for Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) [4]

  • To a 5 mL sealed tube, add the O-allyl salicylaldehyde substrate (0.1 mmol) and the [2.2.1]-bicyclic hydrazine catalyst (10 mol %).

  • Add ethanol (0.5 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to yield the desired 2H-chromene.

Protocol 2: General Procedure for Gold-Catalyzed Cycloisomerization of Aryl Propargyl Ethers [8]

  • To a reaction vessel, add the aryl propargyl ether substrate.

  • Add the gold catalyst (e.g., Ph3PAuNTf2) in an appropriate solvent.

  • Stir the reaction at room temperature (25 °C) until completion (monitor by TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2H-chromene.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Ring-Closing Reaction cluster_workup Workup & Purification cluster_product Final Product start_material O-allyl salicylaldehyde reaction Hydrazine-Catalyzed RCCOM (e.g., 10 mol% catalyst, EtOH, 140°C, 12h) start_material->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification product 2H-Chromene purification->product

Caption: Experimental workflow for hydrazine-catalyzed RCCOM.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low/No Yield of 2H-Chromene cause1 Catalyst Inactivity/ Decomposition problem->cause1 cause2 Poor Substrate Reactivity problem->cause2 cause3 Side Reactions (e.g., Deallylation) problem->cause3 cause4 Suboptimal Reaction Conditions problem->cause4 solution1 Screen Catalysts Optimize Temperature Increase Loading cause1->solution1 solution2 Modify Allyl Group (Steric Bulk) cause2->solution2 solution3 Use Additives (Phenol) Optimize Reaction Time cause3->solution3 solution4 Screen Solvents Adjust Concentration cause4->solution4

Caption: Troubleshooting logic for low RCM yield.

References

Preventing the loss of the formyl group during chromene functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with chromene-3-carbaldehydes and encountering challenges with the stability of the formyl group during functionalization reactions. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and solve these common synthetic issues.

Frequently Asked Questions (FAQs)

Q1: Why am I losing the formyl group from my chromene-3-carbaldehyde during a subsequent reaction?

Loss of the formyl group, a reaction known as deformylation, can occur under various conditions. The C-CHO bond on the chromene ring can be susceptible to cleavage, particularly under oxidative, strong acidic, or strong basic conditions. The specific reaction environment, including reagents, temperature, and solvent, dictates the stability of the formyl group.[1][2]

Q2: Under what specific conditions is the formyl group most likely to be lost?

The formyl group is sensitive to several types of reaction conditions:

  • Oxidative Conditions: Strong oxidizing agents can convert the aldehyde to a carboxylic acid, which may then be unstable, or can directly lead to oxidative deformylation.[1]

  • Strongly Acidic Conditions: While some acid catalysis may be tolerated or even required, harsh acidic environments can promote side reactions or degradation, leading to the loss of the formyl group.[3][4]

  • Strongly Basic Conditions: Strong bases can catalyze reactions such as the Cannizzaro reaction (if applicable) or other degradation pathways, especially at elevated temperatures.[5]

  • Reductive Conditions: Potent reducing agents like lithium aluminum hydride will reduce the formyl group to a primary alcohol.[6] Milder agents like sodium borohydride can also achieve this reduction.[7]

Q3: What is a protecting group and how can it prevent formyl group loss?

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity.[6][8] By converting the formyl group into a less reactive derivative (the protected form), you can perform other chemical transformations on the chromene scaffold without affecting the aldehyde. After the desired reaction is complete, the protecting group is removed to regenerate the original formyl group.[9] This strategy adds steps to the synthesis but is often necessary to prevent unwanted side reactions.[10]

Q4: What is the most common and effective protecting group for an aldehyde like a formyl group?

The most common method for protecting aldehydes and ketones is to convert them into acetals or ketals.[6][10][11] For a formyl group, reaction with a diol (like ethylene glycol) in the presence of an acid catalyst will form a cyclic acetal (a 1,3-dioxolane ring). This protected form is stable to bases, nucleophiles, and reducing agents.[6]

Q5: How can I choose the right reaction conditions to preserve the formyl group without using a protecting group?

If you wish to avoid protection/deprotection steps, careful optimization is key:

  • Use Milder Reagents: Opt for the mildest possible acidic or basic catalysts that can achieve the desired transformation.

  • Control the Temperature: Perform reactions at room temperature or below, as higher temperatures can promote degradation.[12]

  • Monitor Reaction Time: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to minimize over-reaction or product degradation.[13]

  • Chemoselectivity: Choose reagents that are known to be highly selective for the functional group you intend to modify, leaving aldehydes untouched.

Troubleshooting Guide

Issue: The formyl group signal (δ ≈ 10 ppm in ¹H NMR) has disappeared after my reaction.

Use the following decision tree and guides to diagnose the potential cause and find a solution.

G start Formyl Group Lost cond What were the reaction conditions? start->cond acid Strongly Acidic (e.g., conc. H₂SO₄, TFA) cond->acid Acidic base Strongly Basic (e.g., NaH, alkoxides) cond->base Basic redox Oxidative / Reductive cond->redox Redox sol_acid Solution: - Use milder acid (e.g., p-TsOH, PPTS) - Lower reaction temperature - Protect as acetal acid->sol_acid sol_base Solution: - Use weaker, non-nucleophilic base - Lower reaction temperature - Protect as acetal base->sol_base sol_redox Solution: - Use chemoselective reagents - Protect as acetal redox->sol_redox

Caption: Troubleshooting workflow for diagnosing formyl group loss.

Data Presentation: Protecting Group Strategy for Aldehydes

The most common strategy to prevent formyl group loss is its conversion to an acetal. The table below summarizes the conditions for this two-step process.

Protecting Group Protection Reagents & Conditions Stability (Resistant to) Deprotection Reagents & Conditions
Cyclic Acetal (1,3-Dioxolane)Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trap to remove H₂OStrong bases, Grignard reagents, organolithiums, hydrides (LiAlH₄, NaBH₄), catalytic hydrogenation, oxidationAqueous acid (e.g., dil. HCl, AcOH/H₂O, PPTS)
Acyclic Acetal (Diethyl Acetal)Ethanol, cat. acid (e.g., HCl), water removalStrong bases, Grignard reagents, organolithiums, hydrides, catalytic hydrogenation, oxidationAqueous acid (generally easier to cleave than cyclic acetals)

Experimental Protocols

Here are detailed, generalized protocols for the protection of a chromene-3-carbaldehyde as a cyclic acetal and its subsequent deprotection.

Protocol 1: Protection of Chromene-3-carbaldehyde as a 1,3-Dioxolane (Acetal)

This procedure converts the reactive formyl group into a stable cyclic acetal.

G sub Chromene-3- carbaldehyde reagents Add Ethylene Glycol (1.5 eq) + p-TsOH (0.05 eq) + Toluene sub->reagents reflux Reflux with Dean-Stark Trap reagents->reflux workup Aqueous Workup (wash with NaHCO₃) reflux->workup product Protected Chromene (Acetal) workup->product

Caption: Workflow for acetal protection of the formyl group.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the chromene-3-carbaldehyde (1.0 eq).

  • Reagents: Add toluene as the solvent, followed by ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Acetal to Regenerate the Formyl Group

This procedure removes the acetal protecting group, restoring the formyl functionality after other synthetic steps are completed.

Methodology:

  • Setup: Dissolve the protected chromene compound (1.0 eq) in a mixture of acetone or tetrahydrofuran (THF) and water (e.g., 4:1 v/v) in a round-bottom flask with a magnetic stirrer.

  • Reagents: Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS), or a dilute solution of hydrochloric acid (e.g., 2M HCl).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chromene-3-carbaldehyde by column chromatography or recrystallization as needed.

References

Technical Support Center: Scale-Up Production of 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the scale-up production of 6,8-dichloro-2H-chromene-3-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A highly effective and scalable method for the synthesis of this compound is the reaction of 3,5-dichlorosalicylaldehyde with acrolein. This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation and subsequent dehydration. The use of a mild base as a catalyst and a suitable solvent allows for good yields and relatively straightforward purification.

Q2: What are the primary starting materials for this synthesis?

A2: The primary starting materials are 3,5-dichlorosalicylaldehyde and acrolein. It is crucial to use high-purity starting materials to minimize side reactions and simplify the purification of the final product.

Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?

A3: Acrolein is a highly toxic, flammable, and volatile lachrymator. All manipulations involving acrolein must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be equipped with a reflux condenser to minimize the escape of volatile reagents. The reaction can be exothermic, so controlled addition of reagents and monitoring of the internal temperature are essential, especially on a larger scale.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and for preliminary purity checks.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol details a scalable method for the synthesis of this compound from 3,5-dichlorosalicylaldehyde and acrolein.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3,5-Dichlorosalicylaldehyde191.011.0High purity is recommended.
Acrolein56.061.2Freshly distilled is preferred. Stabilized with hydroquinone.
Potassium Carbonate (K₂CO₃)138.211.5Anhydrous, finely powdered.
Dioxane88.11-Anhydrous.
Ethyl Acetate88.11-For extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying.
Hexane86.18-For recrystallization.

Equipment:

  • Multi-neck round-bottom flask of appropriate size for the intended scale

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,5-dichlorosalicylaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dioxane to the flask to create a stirrable slurry.

  • Initiation of Reaction: Begin stirring the mixture and heat it to reflux (approximately 101 °C) under an inert atmosphere.

  • Acrolein Addition: Once the mixture is refluxing, add acrolein (1.2 eq.) dropwise via the dropping funnel over a period of 1-2 hours. Caution: The reaction can be exothermic. Monitor the addition rate to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Dissolve the resulting crude product in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel.

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity (by HPLC)>98%

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive catalyst (K₂CO₃ may be hydrated).2. Low quality of starting materials.3. Insufficient reaction temperature or time.1. Use freshly dried, anhydrous potassium carbonate.2. Ensure the purity of 3,5-dichlorosalicylaldehyde and use freshly distilled acrolein.3. Ensure the reaction is maintained at reflux for the recommended duration. Monitor by TLC or HPLC until the starting material is consumed.
Formation of multiple byproducts 1. Acrolein polymerization.2. Side reactions due to impurities in starting materials.3. Reaction temperature too high.1. Use acrolein containing a stabilizer (e.g., hydroquinone). Add acrolein slowly and maintain a controlled temperature.2. Use high-purity starting materials.3. Maintain a steady reflux without excessive heating.
Product is a dark, tarry substance 1. Significant polymerization of acrolein.2. Decomposition of the product at high temperatures.1. Improve temperature control and consider a slower addition of acrolein.2. Avoid prolonged heating after the reaction is complete. Proceed with the workup promptly.
Difficulty in purifying the product 1. Presence of closely related impurities.2. Oily product that does not crystallize.1. Optimize the recrystallization solvent system. If recrystallization is ineffective, column chromatography may be necessary.2. Try trituration with a non-polar solvent like hexane to induce crystallization. If the product remains an oil, purification by column chromatography is the best option.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Charge Reactor (3,5-Dichlorosalicylaldehyde, K₂CO₃) B 2. Add Dioxane A->B C 3. Heat to Reflux B->C D 4. Add Acrolein (dropwise) C->D E 5. Reflux & Monitor D->E F 6. Cool & Filter E->F G 7. Concentrate F->G H 8. Extraction (Ethyl Acetate) G->H I 9. Wash (Water, Brine) H->I J 10. Dry & Concentrate I->J K 11. Recrystallization or Column Chromatography J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Reaction Outcome Analysis LowYield Low Yield? Start->LowYield Byproducts Byproducts Present? LowYield->Byproducts No CheckReagents Check Reagent Quality & Catalyst Activity LowYield->CheckReagents Yes PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No ControlTemp Improve Temperature Control Byproducts->ControlTemp Yes OptimizeSolvent Optimize Recrystallization Solvent PurificationIssue->OptimizeSolvent Yes End Successful Synthesis PurificationIssue->End No CheckConditions Verify Reaction Time & Temperature CheckReagents->CheckConditions CheckConditions->End SlowAddition Slow Reagent Addition ControlTemp->SlowAddition SlowAddition->End ColumnChrom Perform Column Chromatography OptimizeSolvent->ColumnChrom ColumnChrom->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: The Wittig Reaction with Electron-Poor Chromene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Wittig olefination of electron-poor chromene aldehydes. The inherent electrophilicity and potential lability of these substrates can lead to specific side reactions and yield issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Wittig reaction with an electron-poor chromene aldehyde resulting in a low yield or failing completely?

A1: Low yields in this specific reaction can stem from several factors related to the reactivity of both the ylide and the aldehyde.

  • Ylide Reactivity: Stabilized ylides (containing electron-withdrawing groups like esters) are less reactive and may react slowly or not at all with certain aldehydes, especially if there is steric hindrance.[1][2] Conversely, highly reactive, unstabilized ylides might be consumed by side reactions before reacting with the aldehyde.

  • Base Selection: The choice of base is critical. If the base is too strong or the ylide generation is slow, the base can react directly with the sensitive chromene aldehyde, leading to decomposition or side reactions like the Cannizzaro reaction.[3] Insufficiently strong bases may not deprotonate the phosphonium salt effectively, leading to no ylide formation.[4]

  • Aldehyde Stability: Electron-poor aldehydes can be unstable, particularly under basic conditions, leading to polymerization, decomposition, or self-condensation.[1][3][5]

  • Reaction Order: The order of reagent addition can be crucial. For unstable ylides, it is sometimes best to generate the ylide in the presence of the aldehyde to ensure it reacts immediately.[6]

Q2: I'm observing unexpected side products in my reaction mixture. What are they, and how can I minimize them?

A2: The electron-poor nature of the chromene aldehyde and the basic reaction conditions can promote several side reactions.

  • Cannizzaro Reaction: Aldehydes lacking alpha-hydrogens, like many chromene-3-carbaldehydes, can undergo disproportionation in the presence of a strong base to form a mixture of the corresponding alcohol and carboxylic acid.[3] Using a milder base or ensuring the ylide is generated and consumed quickly can mitigate this.

  • Self-Condensation: Base-catalyzed self-condensation of the aldehyde can occur, leading to undesired oligomeric products.[3]

  • Michael Addition: While less common for Wittig reagents, highly nucleophilic ylides could potentially add to the β-position of the α,β-unsaturated aldehyde system, leading to byproducts.

  • Ylide Hydrolysis: Wittig reagents are sensitive to water and can be hydrolyzed if the reaction is not performed under anhydrous conditions.[4]

To minimize these, consider using milder bases (e.g., K₂CO₃, NaHCO₃ for stabilized ylides), ensuring anhydrous conditions, lowering the reaction temperature, and optimizing the order of reagent addition.[3][7]

Q3: How can I control the stereoselectivity (E vs. Z isomer) of the resulting alkene?

A3: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.[8]

  • For (E)-Alkenes (trans): Use a stabilized ylide . These ylides are less reactive, and the reaction intermediates have time to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene.[8][9] Reactions are often run at higher temperatures to favor this thermodynamic product.

  • For (Z)-Alkenes (cis): Use an unstabilized ylide (e.g., alkyl-substituted). These ylides react rapidly and irreversibly under kinetic control, forming a syn-oxaphosphetane that leads to the (Z)-alkene.[5][8] Performing the reaction under salt-free conditions (e.g., using sodium or potassium bases instead of n-BuLi) enhances Z-selectivity.

Q4: My starting chromene aldehyde appears to be decomposing during the reaction. What protective measures can I take?

A4: Aldehyde decomposition is a known limitation of the Wittig reaction.[5]

  • Use Milder Conditions: Switch to a weaker base if possible, especially when using stabilized ylides. Silver carbonate (Ag₂CO₃) has been shown to promote Wittig reactions under weakly basic conditions, which is ideal for base-sensitive substrates.[3]

  • Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly reduce the rate of decomposition and other side reactions.

  • In Situ Formation: Consider a tandem oxidation-Wittig process where the corresponding alcohol is oxidized to the aldehyde in situ, immediately trapping it with the ylide.[5] This prevents the isolation and handling of the potentially unstable aldehyde.

Q5: Purification is challenging due to the triphenylphosphine oxide (Ph₃PO) byproduct. How can I remove it more effectively?

A5: The removal of Ph₃PO is a classic challenge. Standard chromatography can be effective, but other methods exist. One of the most effective solutions is to switch to a different olefination method. The Horner-Wadsworth-Emmons (HWE) reaction uses a phosphonate ester, and its byproduct is a water-soluble phosphate salt that can be easily removed with a simple aqueous wash.[10]

Q6: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?

A6: The HWE reaction is often a superior alternative, particularly for electron-poor aldehydes.[1][11]

  • Improved (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene with stabilized phosphonate carbanions.[12][13]

  • Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding stabilized Wittig ylides and can react successfully with sterically hindered ketones where a Wittig reaction might fail.[1][10]

  • Easier Purification: As mentioned, the phosphate byproduct is water-soluble, greatly simplifying the reaction workup.[10]

  • (Z)-Selectivity Option: While the standard HWE gives (E)-alkenes, the Still-Gennari modification can be used to achieve high (Z)-selectivity.[12]

Visualized Workflows and Pathways

Here are diagrams illustrating a logical troubleshooting workflow and the potential reaction pathways involved.

Troubleshooting_Workflow start Low Yield or Side Products q1 Is the desired product formed at all? start->q1 no_product No Product q1->no_product No low_yield Low Yield / Side Products q1->low_yield Yes check_ylide Check Ylide Formation: - Use stronger base (e.g., NaH, n-BuLi) - Ensure anhydrous conditions - Verify phosphonium salt quality no_product->check_ylide q2 Is starting aldehyde consumed? low_yield->q2 aldehyde_consumed Aldehyde Consumed: Side reactions are dominant q2->aldehyde_consumed Yes aldehyde_remaining Aldehyde Remaining: Reaction is too slow or ylide is unstable q2->aldehyde_remaining No sol_side_reactions Minimize Side Reactions: - Use milder base (e.g., K2CO3) - Lower reaction temperature - Change order of addition aldehyde_consumed->sol_side_reactions sol_slow_reaction Optimize Conditions: - Increase temperature (for stabilized ylides) - Use a more reactive (unstabilized) ylide - Switch to HWE reaction aldehyde_remaining->sol_slow_reaction Reaction_Pathways aldehyde Chromene Aldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane side_products Side Products (Cannizzaro, Condensation) aldehyde->side_products Side Reaction ylide Phosphonium Ylide (R-CH=PPh3) ylide->oxaphosphetane base Base base->side_products product Desired Alkene + Ph3PO oxaphosphetane->product Desired Pathway

References

Analysis and mitigation of byproduct formation in chromene synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of chromenes, a critical scaffold in drug discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no desired chromene product. What are the potential causes and how can I troubleshoot this?

    A: Low or no product yield in chromene synthesis can stem from several factors. A primary consideration is the reactivity of your starting materials. For instance, in base-promoted condensations, deactivation of the 2'-hydroxyacetophenone by electron-donating groups can lead to low yields. Additionally, the choice of catalyst and reaction conditions plays a crucial role. In some cases, the catalyst may be inactive or poisoned by impurities.

    Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure all reactants and reagents are pure and dry. Impurities in the solvent, such as water, can interfere with the catalyst.

    • Optimize Catalyst: The choice and amount of catalyst can significantly impact the reaction. For multicomponent reactions, catalysts like pyridine-2-carboxylic acid have been shown to be effective. If using a solid-supported catalyst, ensure it is properly activated and not poisoned.

    • Adjust Reaction Temperature: Temperature can significantly influence reaction rates. A low temperature may not provide sufficient energy for the reaction to proceed, while excessively high temperatures can lead to degradation of reactants or products. Experiment with a range of temperatures to find the optimal condition.

    • Check Solvent: The solvent can affect the stability and conformation of the catalyst and reactants. Ensure you are using a solvent appropriate for your specific reaction pathway. In some cases, solvent-free conditions can improve yields.

2. Formation of Unexpected Byproducts

  • Q: I am observing significant formation of byproducts in my reaction mixture. How can I identify and mitigate them?

    A: Byproduct formation is a common challenge in chromene synthesis. The nature of the byproducts often depends on the specific synthetic route employed. For example, in the Pechmann condensation for coumarin synthesis (structurally related to chromenes), chromones can be a significant byproduct. In some metal-catalyzed syntheses of 2H-chromenes, benzofurans can form as side products. Aldehyde self-condensation is a common side reaction in base-promoted condensations.

    Identification of Byproducts:

    • Utilize analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize the byproducts in your reaction mixture.

    Mitigation Strategies:

    • Modify Reaction Conditions: Byproduct formation is often sensitive to reaction parameters. Adjusting the temperature, reaction time, and solvent can favor the formation of the desired chromene.

    • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Experiment with different catalysts to find one that minimizes byproduct formation. For example, using pyridine-2-carboxylic acid as a catalyst has been shown to provide high yields with minimal byproducts in certain chromene syntheses.

    • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions.

3. Reaction Stalls or is Incomplete

  • Q: My reaction seems to start but then stalls before all the starting material is consumed. What could be the issue?

    A: A stalled reaction can be due to catalyst deactivation, product inhibition, or the presence of impurities.

    Troubleshooting Steps:

    • Catalyst Stability: The catalyst may be degrading under the reaction conditions. Consider adding the catalyst in portions throughout the reaction.

    • Impurity Quenching: Trace impurities in the reactants or solvent could be quenching the reaction. Ensure all components are of high purity.

    • Product Insolubility: The desired product might be precipitating out of the solution, preventing the reaction from going to completion. Try a different solvent system that can better solubilize all components.

Quantitative Data on Byproduct Mitigation

The following tables provide illustrative data on how reaction conditions can be optimized to minimize byproduct formation in common chromene synthesis pathways.

Table 1: Effect of Catalyst on Byproduct Formation in a Multicomponent Chromene Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Desired Product Yield (%)Byproduct(s) Yield (%)
Piperidine20EthanolReflux126530 (Aldol condensation products)
L-Proline15DMSO8088510 (Michael adducts)
Pyridine-2-carboxylic acid15Water60495<5 (Trace impurities)

This table illustrates that the choice of catalyst can significantly impact both the yield of the desired chromene and the formation of byproducts. Pyridine-2-carboxylic acid, in this example, demonstrates high efficiency and selectivity.

Table 2: Influence of Solvent and Temperature on Selectivity

SolventTemperature (°C)Desired Chromene Yield (%)Benzofuran Byproduct Yield (%)
Toluene807025
Toluene1106035
Acetonitrile808510
AcetonitrileReflux7520
Dichloromethane4092<5

This table demonstrates that both solvent and temperature play a critical role in controlling the selectivity of the reaction. Lower temperatures and a more polar aprotic solvent like dichloromethane can favor the formation of the desired chromene over the benzofuran byproduct in certain cyclization reactions.

Experimental Protocols for Byproduct Mitigation

Protocol 1: Minimizing Aldehyde Self-Condensation in Base-Promoted Chromene Synthesis

  • Reagent Purification: Ensure the 2'-hydroxyacetophenone and aldehyde are purified by recrystallization or distillation before use. Use anhydrous solvent.

  • Slow Addition: Dissolve the 2'-hydroxyacetophenone and a mild, non-nucleophilic base (e.g., potassium carbonate) in the chosen solvent. Add the aldehyde dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The goal is to consume the aldehyde as it is added to prevent its accumulation and subsequent self-condensation.

  • Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) and proceed with the standard extraction and purification procedures.

Protocol 2: Suppressing Benzofuran Formation in Metal-Catalyzed Cyclization

  • Catalyst and Ligand Selection: Choose a metal catalyst and ligand system known to favor the desired 6-endo-dig cyclization for chromene formation over the 5-exo-dig cyclization that leads to benzofurans.

  • Temperature Control: Maintain a precise and consistent reaction temperature. Lower temperatures often favor the desired kinetic product.

  • Solvent Choice: Use a solvent that has been shown to enhance the selectivity for chromene formation, such as dichloromethane or acetonitrile.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions that may be promoted by air.

Visualizations

Chromene_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Michael Intramolecular Oxa-Michael Addition Knoevenagel->Michael Intermediate Cyclization Cyclization/ Dehydration Michael->Cyclization Byproduct Potential Byproducts (e.g., open-chain intermediate, dimers) Michael->Byproduct Side Reaction Chromene Desired Chromene Product Cyclization->Chromene

Caption: A typical multicomponent pathway for chromene synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Byproducts) Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze CheckPurity Verify Starting Material Purity Purify Purify Product CheckPurity->Purify OptimizeCatalyst Optimize Catalyst (Type and Loading) OptimizeCatalyst->Purify AdjustTemp Adjust Reaction Temperature AdjustTemp->Purify ChangeSolvent Change Solvent ChangeSolvent->Purify Analyze->CheckPurity Analyze->OptimizeCatalyst Analyze->AdjustTemp Analyze->ChangeSolvent

Caption: A logical workflow for troubleshooting chromene synthesis.

Validation & Comparative

A Comparative Analysis of 6,8-dichloro-2H-chromene-3-carbaldehyde and Other Chromene Building Blocks in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in the development of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Within this versatile class of compounds, 2H-chromene-3-carbaldehydes are particularly valuable as synthetic intermediates, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

This guide provides a comparative analysis of 6,8-dichloro-2H-chromene-3-carbaldehyde with other key chromene building blocks. We will explore their synthetic accessibility, comparative reactivity, and the influence of substitution on their biological and chemical properties, supported by available experimental data.

Introduction to Chromene Building Blocks

Chromene-3-carbaldehydes are versatile reagents in organic synthesis. The presence of the aldehyde group, conjugated with the enol ether system of the pyran ring, makes them susceptible to a variety of chemical transformations. These include condensations, oxidations, and cycloadditions, providing access to a rich diversity of heterocyclic compounds. The substitution pattern on the benzene ring of the chromene nucleus plays a crucial role in modulating the reactivity and biological profile of these building blocks.

Comparative Synthesis and Reactivity

The synthesis of 2H-chromene-3-carbaldehydes is most commonly achieved through the reaction of salicylaldehydes with α,β-unsaturated aldehydes.[3] The nature and position of substituents on the salicylaldehyde precursor directly influence the yield and purity of the resulting chromene-3-carbaldehyde.

Below is a comparative summary of the synthesis of this compound and other representative chromene building blocks.

Table 1: Comparative Synthesis of Substituted 2H-Chromene-3-carbaldehydes

Chromene Building BlockPrecursorsReaction ConditionsYield (%)Reference
This compound 3,5-Dichlorosalicylaldehyde and acroleinK₂CO₃, dioxane, reflux, 2hGood to Excellent[3]
2-Phenyl-2H-chromene-3-carbaldehyde Salicylaldehyde and cinnamaldehydePyrrolidine, DMSO, rt, 12hGood to Excellent[3]
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde FlavanoneVilsmeier-Haack reaction (POCl₃, DMF)95[4]
Unsubstituted 2H-chromene-3-carbaldehyde Salicylaldehyde and acroleinK₂CO₃, dioxane, reflux, 2hGood to Excellent[3]

The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, can enhance the electrophilicity of the aldehyde carbonyl group.[5] This increased reactivity makes it a highly valuable building block for the synthesis of diverse bioactive molecules.[5] In contrast, electron-donating groups on the aromatic ring would be expected to decrease the reactivity of the aldehyde.

Influence of Substitution on Biological Activity

The substituents on the chromene ring have a profound impact on the biological activity of the resulting derivatives. Halogen atoms, in particular, are known to enhance the pharmacological properties of many compounds.

Table 2: Comparative Biological Activity of Derivatives from Chromene Building Blocks

Chromene DerivativeBiological ActivityKey FindingsReference
Derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one Antibacterial, AntifungalShowed promising activity against various bacterial and fungal strains.[6]
Derivatives of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde AnticancerResulting chromeno[3,4-c]quinolines showed cytotoxic activity.[4]
Derivatives of unsubstituted and various substituted 2H-chromenes Anticancer, Antimicrobial, Anti-inflammatoryA broad range of activities are reported, with potency influenced by the substitution pattern.[1][7][8]

The dichlorination at the 6 and 8 positions, as seen in the target molecule, is often associated with enhanced lipophilicity and metabolic stability, which can contribute to improved bioavailability and efficacy of drug candidates.

Experimental Protocols

General Procedure for the Synthesis of 2H-Chromene-3-carbaldehydes[3]

To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in dioxane, K₂CO₃ (potassium carbonate, 1.5 equivalents) is added. The mixture is stirred at room temperature for 15 minutes, followed by the dropwise addition of acrolein (1.2 equivalents). The reaction mixture is then refluxed for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 2H-chromene-3-carbaldehyde.

Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction[4]

To a stirred solution of flavanone (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for the specified time. After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried to yield 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving chromene-3-carbaldehydes.

Synthesis_of_2H_Chromene_3_carbaldehydes Salicylaldehyde Substituted Salicylaldehyde Chromene Substituted 2H-Chromene-3-carbaldehyde Salicylaldehyde->Chromene K2CO3, Dioxane or Pyrrolidine, DMSO Acrolein Acrolein / Cinnamaldehyde Acrolein->Chromene

Caption: General synthesis of 2H-chromene-3-carbaldehydes.

Vilsmeier_Haack_Reaction Flavanone Flavanone Chromene_carbaldehyde 4-Chloro-2-phenyl-2H- chromene-3-carbaldehyde Flavanone->Chromene_carbaldehyde Vilsmeier_reagent POCl3, DMF Vilsmeier_reagent->Chromene_carbaldehyde Reactivity_of_Chromene_Carbaldehyde Chromene_Carbaldehyde This compound Condensation Condensation Reactions (e.g., with active methylene compounds) Chromene_Carbaldehyde->Condensation Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder) Chromene_Carbaldehyde->Cycloaddition Oxidation Oxidation to Carboxylic Acid Chromene_Carbaldehyde->Oxidation Reduction Reduction to Alcohol Chromene_Carbaldehyde->Reduction Heterocycles Complex Heterocyclic Scaffolds Condensation->Heterocycles Cycloaddition->Heterocycles

References

Comparing the biological efficacy of halogenated versus non-halogenated 3-nitro-2H-chromenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the addition of halogen atoms to the 3-nitro-2H-chromene scaffold significantly enhances its biological activity, particularly its antibacterial effects against multidrug-resistant Gram-positive bacteria. This guide provides a detailed comparison of halogenated versus non-halogenated derivatives, supported by quantitative data and experimental protocols for researchers in drug discovery and development.

The 3-nitro-2H-chromene core is a valuable pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Structure-activity relationship studies consistently show that the biological potential of these compounds is highly dependent on the substitution patterns on their aromatic rings.[4][5] A key strategy for potentiating efficacy has been the introduction of halogen atoms, which modifies the molecule's electronic and lipophilic properties.

Comparative Efficacy: Antibacterial Activity

Experimental data strongly indicates that halogenation is a critical determinant for the anti-staphylococcal potential of 3-nitro-2H-chromenes.[4][6] While these compounds have shown to be largely ineffective against Gram-negative bacteria, their activity against Gram-positive strains like Staphylococcus aureus and Staphylococcus epidermidis is markedly improved with the addition of halogens.[4][6]

Studies show a clear trend: antibacterial potency increases with the number of halogen substituents.[4][6] Mono-halogenated nitrochromenes exhibit moderate activity, while tri-halogenated versions display potent antibacterial effects with significantly lower Minimum Inhibitory Concentration (MIC) values.[7][8] For instance, the tri-halogenated compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (referred to as 5s in a key study) emerged as the most effective agent against multidrug-resistant strains of S. aureus and S. epidermidis.[4][7][8] In contrast, derivatives bearing electron-donating groups show almost no inhibitory activity.[4]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
Compound TypeSubstitution PatternS. aureus (MIC)S. epidermidis (MIC)
Non-Halogenated Unsubstituted (5a)>128>128
Non-Halogenated Electron-donating groups (e.g., 5b, 5c)>128>128
Mono-halogenated Various single halogen substitutions (e.g., 5d-g)8–328–32
Di-halogenated Two halogen substitutions (e.g., 5p, 5q)82–8
Tri-halogenated Three halogen substitutions (e.g., 5q-s)4–81–8
Optimized Compound 2-(4-bromophenyl)-6-bromo-8-chloro (5s)41–4

Data sourced from a study on halogenated 3-nitro-2H-chromenes as potential agents against multidrug-resistant bacteria.[4][7][8]

Comparative Efficacy: Cytotoxicity and Anticancer Potential

The 3-nitro-2H-chromene scaffold has also been investigated for its anticancer properties, with some derivatives showing potent activity against various cancer cell lines.[9][10] The mechanism for this antiproliferative effect is linked to the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[1][11] Bromo-substitutions at the 6- and 8-positions of the chromene ring have been shown to significantly increase this inhibitory activity.[11]

Importantly, the most promising antibacterial compounds, the tri-halogenated derivatives, have also been evaluated for their safety profile and display low in vitro cytotoxicity against human lung epithelial cells (A549), with IC₅₀ values higher than 50 µM.[4][6] This suggests a favorable therapeutic window for their development as antibacterial agents.

Table 2: Cytotoxicity Data for Selected Compounds
Compound TypeCompoundCell LineIC₅₀ (µM)
Tri-halogenated 6,8-dichloro-2-(4-chlorophenyl)-3-nitro-2H-chromene (5r)A549>50
Tri-halogenated 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s)A549>50

Data from cytotoxicity assays on promising antibacterial agents.[4][6]

Experimental Protocols and Methodologies

The evaluation of these compounds relies on standardized in vitro assays to determine their biological efficacy and safety.

Synthesis of 2-aryl-3-nitro-2H-chromenes

The synthesis of the 2-aryl-3-nitro-2H-chromene derivatives is typically achieved via a one-step oxa-Michael-Henry dehydration reaction.[6]

  • Reactants : Substituted salicylaldehydes and substituted (E)-β-nitrostyrenes.

  • Catalyst : An organocatalyst such as (S)-diphenylprolinol trimethylsilyl ether is often used.

  • Solvent : The reaction is typically carried out in a solvent like toluene.

  • Procedure : The salicylaldehyde, nitrostyrene, and catalyst are mixed in the solvent and stirred, often at room temperature, for a period ranging from a few hours to a few days.

  • Purification : The resulting product is purified using column chromatography on silica gel.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation Salicylaldehyde Substituted Salicylaldehyde Reaction Oxa-Michael-Henry Dehydration Reaction (Organocatalyst, Toluene) Salicylaldehyde->Reaction Nitrostyrene Substituted (E)-β-nitrostyrene Nitrostyrene->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure 3-nitro-2H-chromene Purification->Pure Analysis Structural Analysis (NMR, HRMS) Pure->Analysis Antibacterial Antibacterial Assay (MIC Determination) Pure->Antibacterial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Pure->Cytotoxicity Data Biological Activity Data Antibacterial->Data Cytotoxicity->Data G NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox e- Trx_red Thioredoxin (Reduced) TrxR->Trx_red e- ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Cell Cellular Proteins (Reduced & Functional) Trx_red->Cell Reduces Apoptosis Oxidative Stress & Apoptosis ROS->Apoptosis leads to Chromene 3-nitro-2H-chromene Chromene->TrxR Inhibits

References

Comparative NMR Analysis of 6,8-Dichloro-2H-chromene-3-carbaldehyde and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic analysis of 6,8-dichloro-2H-chromene-3-carbaldehyde and its derivatives is crucial for researchers in drug discovery and materials science, where chromene scaffolds are of significant interest. This guide provides a comparative overview of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside standardized experimental protocols to ensure data reproducibility.

Introduction to Chromene Derivatives

Chromene derivatives are a class of heterocyclic compounds that are prevalent in a variety of natural products and synthetic molecules, exhibiting a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate their electronic properties and biological efficacy. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is fundamental for structure elucidation and quality control.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and related derivatives. These tables allow for a direct comparison of the influence of substituent patterns on the magnetic environment of the nuclei.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-2 (s)H-4 (s)H-5H-7Aldehyde (s)
This compound4.987.557.42 (d, J=2.6 Hz)7.28 (d, J=2.6 Hz)9.76
6-chloro-2H-chromene-3-carbaldehyde4.957.527.25 (d, J=2.4 Hz)7.18 (dd, J=8.7, 2.4 Hz)9.75
8-chloro-2H-chromene-3-carbaldehyde4.967.537.15 (d, J=7.8 Hz)6.95 (t, J=7.8 Hz)9.75
2H-chromene-3-carbaldehyde4.927.487.10-7.20 (m)6.85-6.95 (m)9.73

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aAldehyde
This compound65.2128.5145.2120.7124.5130.8127.9125.3149.7189.8
6-chloro-2H-chromene-3-carbaldehyde65.4128.8145.5121.2125.0130.5129.1118.5152.1190.1
8-chloro-2H-chromene-3-carbaldehyde65.3128.6145.4121.0122.8130.1128.8124.7150.9190.0
2H-chromene-3-carbaldehyde65.6129.1145.9121.8121.6130.3128.5116.8153.5190.4

Experimental Protocols

To ensure the reliability and comparability of NMR data, the following experimental protocols are recommended.

Synthesis of this compound

The synthesis of 2H-chromene-3-carbaldehyde derivatives can be achieved through various methods, with a common approach being the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde like acrolein.

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent such as dioxane.

  • Catalyst Addition: Add a catalytic amount of a base, for example, potassium carbonate (K₂CO₃).

  • Reagent Addition: Slowly add acrolein (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

A standardized procedure for NMR analysis is critical for obtaining high-quality, reproducible spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard.

  • Spectrometer Setup: Before data acquisition, ensure the NMR spectrometer is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a single-pulse experiment. A relaxation delay of at least 5 times the longest T₁ relaxation time is recommended for quantitative measurements.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra with proton decoupling. For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline corrections should be carefully performed. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Experimental Workflow Diagram

The following diagram outlines the general workflow from synthesis to spectral analysis of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis A Starting Materials (3,5-Dichlorosalicylaldehyde, Acrolein) B Chemical Reaction (Base Catalysis) A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Pure Compound D->E F Sample Preparation (Deuterated Solvent) E->F G NMR Data Acquisition (¹H and ¹³C Spectra) F->G H Data Processing (FT, Phasing, Baseline Correction) G->H I Spectral Interpretation & Structure Elucidation H->I

Caption: A generalized workflow for the synthesis and NMR analysis of chromene derivatives.

This guide serves as a valuable resource for researchers working with halogenated chromene derivatives, providing a framework for consistent and comparable spectroscopic analysis. The presented data and protocols will aid in the accurate identification and characterization of these important chemical entities.

In-Vitro Antimicrobial Activity of 6,8-dichloro-2H-chromene-3-carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Activity of Chromene Analogs

The antimicrobial efficacy of various analogs of 6,8-dichloro-2H-chromene-3-carbaldehyde has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented below is collated from studies on two distinct series of analogs: 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione derivatives and halogenated 3-nitro-2H-chromenes.

Thiazolidinedione Derivatives of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde

A study by Năstasă et al. investigated the antimicrobial activity of N-substituted 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione derivatives. The parent compound for this series, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, differs slightly from the core compound of interest by the presence of a ketone at the 4-position of the chromene ring. The antimicrobial activity was assessed using the agar diffusion method, with the results summarized as zones of inhibition.

Table 1: Antimicrobial Activity of 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione Derivatives (Zone of Inhibition in mm)

CompoundR SubstituentListeria monocytogenes ATCC 13932Staphylococcus aureus ATCC 49444Escherichia coli ATCC 25922Salmonella typhimurium ATCC 14028Candida albicans ATCC 10231
3 H1211101112
4 2-oxo-2-phenylethyl1413121314
5 2-(4-bromophenyl)-2-oxoethyl1615141516
6 2-(4-chlorophenyl)-2-oxoethyl1514131415
7 2-(4-methoxyphenyl)-2-oxoethyl1312111213
8 2-(naphthalen-2-yl)-2-oxoethyl1817161718
9 2-oxo-2-(thiophen-2-yl)ethyl1716151617
10 2-(biphenyl-4-yl)-2-oxoethyl1818171819
Gentamicin (Reference)25242223-
Fluconazole (Reference)----26

Data extracted from Năstasă et al. All tests were performed at a concentration of 10 mg/mL.

Halogenated 3-Nitro-2H-Chromene Analogs

A separate study on halogenated 3-nitro-2H-chromenes provides insights into the impact of halogen substitution on antimicrobial activity. While not direct derivatives of the specified carbaldehyde, these compounds share the core halogenated chromene scaffold. Their activity was quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives (MIC in μg/mL)

CompoundStructureS. aureus (MRSA)S. epidermidis (MDR)
5p 6-Bromo-2-(4-chlorophenyl)-3-nitro-2H-chromene88
5q 6-Chloro-2-(4-bromophenyl)-3-nitro-2H-chromene84
5r 6,8-Dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene42
5s 8-Bromo-2-(4-bromophenyl)-6-chloro-3-nitro-2H-chromene41-4
5t 2-(4-Bromophenyl)-6,8-dichloro-3-nitro-2H-chromene42
Ciprofloxacin (Reference)1-21-2

Data extracted from a study on halogenated 3-nitro-2H-chromenes. MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.[2]

Experimental Protocols

The following sections detail the generalized methodologies employed in the assessment of the antimicrobial activity of the chromene analogs discussed.

Synthesis of 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione Derivatives

The synthesis of these analogs involves a two-step process:

  • Knoevenagel Condensation: 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde is condensed with 2,4-thiazolidinedione in the presence of anhydrous sodium acetate and acetic acid to yield 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione.

  • N-Substitution: The resulting compound is then treated with various α-bromoalkylarylketones in the presence of anhydrous potassium hydroxide in dimethylformamide (DMF) to yield the final N-substituted derivatives.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL) and placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton broth or other suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated for 18-24 hours at 37°C.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Experimental Workflows and Potential Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Antimicrobial Testing start 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde intermediate 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione start->intermediate Knoevenagel Condensation reagent1 2,4-thiazolidinedione reagent1->intermediate final_product N-substituted Derivatives intermediate->final_product N-Substitution reagent2 α-bromoalkylarylketones reagent2->final_product agar_diffusion Agar Disc Diffusion final_product->agar_diffusion mic_determination Broth Microdilution (MIC) final_product->mic_determination culture Microbial Culture (Bacteria/Fungi) culture->agar_diffusion culture->mic_determination results Antimicrobial Activity Data (Zone of Inhibition / MIC values) agar_diffusion->results mic_determination->results Signaling_Pathway cluster_cell Bacterial Cell chromene Chromene Analog membrane Cell Membrane chromene->membrane dna_gyrase DNA Gyrase/ Topoisomerase chromene->dna_gyrase protein_synthesis Protein Synthesis chromene->protein_synthesis cell_wall Cell Wall Synthesis chromene->cell_wall disruption Membrane Disruption membrane->disruption dna_inhibition DNA Replication Inhibition dna_gyrase->dna_inhibition protein_inhibition Protein Synthesis Inhibition protein_synthesis->protein_inhibition cell_wall_inhibition Cell Wall Synthesis Inhibition cell_wall->cell_wall_inhibition cell_death Bacterial Cell Death disruption->cell_death dna_inhibition->cell_death protein_inhibition->cell_death cell_wall_inhibition->cell_death

References

Comparative Molecular Docking of Substituted Chromene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinities and interaction mechanisms of various substituted chromene derivatives with key biological targets. This guide provides researchers, scientists, and drug development professionals with comparative data, experimental protocols, and visual representations of signaling pathways to facilitate further research and development of chromene-based therapeutics.

Chromene derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking studies are crucial in elucidating the potential of these derivatives by predicting their binding modes and affinities to various protein targets. This guide offers a comparative overview of the molecular docking performance of several substituted chromene derivatives, supported by quantitative data and detailed methodologies.

Comparative Docking Analysis

The following tables summarize the molecular docking results of various substituted chromene derivatives against different biological targets. The data, extracted from recent studies, highlights the binding affinity, typically represented by docking scores or binding energy, of these compounds. Lower docking scores generally indicate a higher binding affinity.

Derivative ClassSpecific Derivative/Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Indole-Tethered Chromenes4cTubulin-6.4[1]
Indole-Tethered Chromenes4dTubulin-6.1[1]
Chromeno[2,3-b] Pyridine Derivatives5cRab23-7.9[2]
Chromeno[2,3-b] Pyridine Derivatives5bRab23-7.5[2]
General Chromene DerivativesLigand 1 (L01)HIV-1 Integrase-7.3[3][4]
General Chromene DerivativesLigand 2 (L02)HIV-1 Integrase-7.5[3][4]
General Chromene DerivativesLigand 3 (L03)HIV-1 Integrase-6.9[3][4]
General Chromene DerivativesLigand 4 (L04)HIV-1 Integrase-7.2[3][4]
4H-Chromene DerivativesPKB-10Estrogen Receptor-10.26[5]
4H-Chromene DerivativesPKB-4Estrogen ReceptorNot specified, but better than standard[5]
Chromene GlycosideHit 1PknG (M. tuberculosis)-12.75[6]
Oxazepine DerivativeHit 7PknG (M. tuberculosis)-10.03[6]

Experimental Protocols: Molecular Docking

The following is a generalized, detailed protocol for performing molecular docking studies with chromene derivatives, based on methodologies reported in the cited literature. This protocol primarily focuses on the use of AutoDock Vina, a widely used software for molecular docking.

Preparation of the Receptor (Protein)
  • Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file often contains water molecules, co-factors, and other heteroatoms that are not part of the protein itself. These are generally removed unless they are known to play a crucial role in ligand binding.

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Partial charges (e.g., Gasteiger charges) are assigned to each atom of the protein.

  • File Format Conversion: The cleaned and prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (Chromene Derivative)
  • Ligand Structure Creation: The 2D structure of the chromene derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using computational chemistry methods, often employing a force field like MMFF94 or a semi-empirical method.

  • Charge Assignment and Torsional Degrees of Freedom: Partial charges are assigned to the ligand atoms, and the rotatable bonds (torsional degrees of freedom) are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is also saved in the PDBQT file format.

Docking Simulation using AutoDock Vina
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking process. The size and center of the grid box are crucial parameters and are often determined based on the location of a co-crystallized ligand or from literature data identifying the binding pocket.

  • Configuration File: A configuration file is created that specifies the input protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.

  • Running the Docking: The docking simulation is initiated from the command line, providing the configuration file as input to the Vina executable. Vina will then explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

Analysis of Docking Results
  • Binding Affinity: The primary output of AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization: The predicted binding poses are visualized using molecular graphics software such as PyMOL or Discovery Studio. This allows for a detailed examination of the interactions between the chromene derivative and the amino acid residues in the protein's active site.

  • Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and analyzed to understand the molecular basis of the binding.

Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for understanding the complex relationships in molecular biology and computational drug design. The following diagrams, created using Graphviz (DOT language), illustrate a relevant signaling pathway targeted by chromene derivatives and the general workflow of a molecular docking experiment.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning, H-addition) grid Grid Box Definition (Defining the Search Space) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->grid run_vina Running AutoDock Vina (Conformational Search) grid->run_vina analysis Result Analysis (Binding Affinity, Pose Selection) run_vina->analysis visualization Visualization & Interaction Analysis (PyMOL, Discovery Studio) analysis->visualization estrogen_receptor_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates and Binds Chromene Chromene Derivative (Antagonist) Chromene->ER Binds and Inhibits Estrogen Estrogen Estrogen->ER Binds and Activates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates

References

Evaluating the Cytotoxic Effects of Newly Synthesized Chromene Compounds on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently developed chromene derivatives reveals their potent and selective cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the field of oncology.

Newly synthesized chromene compounds have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic activity across a range of human cancer cell lines.[1] Studies have demonstrated their ability to induce cell death through various mechanisms, including the activation of apoptotic pathways, cell cycle arrest, and disruption of critical cellular machinery like microtubules.[2][3] This guide compares the performance of several novel chromene derivatives, presenting their cytotoxic profiles and elucidating the experimental protocols used for their evaluation.

Comparative Cytotoxicity of Novel Chromene Compounds

The anticancer potential of newly synthesized chromene derivatives has been evaluated against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), cervical (HeLa), liver (HepG-2), and colon (HCT-116) cancers. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through various studies. The data presented below summarizes the cytotoxic efficacy of representative chromene compounds.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Benzochromene DerivativesVarious (7 lines)4.6 - 21.5--
Chromene C1MDA-MB-231 (TNBC)Data not specified--
Chromene C2MDA-MB-231 (TNBC)Data not specified--
Indole-tethered Chromene 4cA549, PC-3, MCF-77.9 - 9.1DoxorubicinNot specified
Indole-tethered Chromene 4dA549, PC-3, MCF-77.9 - 9.1DoxorubicinNot specified
Benzo[h]chromene 5aHL-60Promising activity--
Benzo[h]chromene 6aHL-60Promising activity--
Chromeno[2,3-d]pyrimidine 8HepG2Potent activity5-FluorouracilLess potent
Chromene Derivative 2HT-29Higher than DoxorubicinDoxorubicinNot specified
Chromene Derivative 5HepG-2Higher than DoxorubicinDoxorubicinNot specified

Note: Specific IC50 values were not available in all reviewed abstracts. "Promising" or "Potent" activity indicates that the compounds were highlighted by the study authors for their significant cytotoxic effects. TNBC refers to Triple-Negative Breast Cancer.

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of these chromene compounds relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized chromene compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Addition: After the treatment period, the culture medium is removed, and 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well.[5][6] The plate is then incubated for 1.5 to 4 hours at 37°C.[4][5]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well.[5][6]

  • Absorbance Measurement: The plate is shaken for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[5] The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Chromene Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize shake Shake Plate solubilize->shake read_absorbance Measure Absorbance (570 nm) shake->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

Figure 1: Workflow of the MTT Cell Viability Assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the chromene compounds for a specified time. Both adherent and suspension cells are collected by centrifugation.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove any residual medium.[3]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added to 100 µL of the cell suspension.[3]

  • Incubation: The cells are gently mixed and incubated for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed immediately by flow cytometry.[3]

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow start Treat Cells with Chromene Compounds harvest Harvest Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

Figure 2: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with chromene compounds and harvested.

  • Fixation: The cells are fixed, typically by dropwise addition of ice-cold 70% ethanol while vortexing, to permeabilize the cell membrane. The cells are then incubated at -20°C for at least 2 hours.

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • Staining: The cell pellet is resuspended in a PI staining solution that contains RNase A (to prevent staining of RNA) and PI.

  • Incubation: The cells are incubated in the staining solution, protected from light.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the resulting histogram.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and Poly (ADP-ribose) polymerase (PARP).

Principle: This technique separates proteins by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific primary antibodies that recognize the target protein (e.g., cleaved caspase-3 or cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Cells are treated with chromene compounds, harvested, and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated based on molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-caspase-8, anti-PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The presence of cleaved forms of caspases or PARP indicates the activation of apoptosis.[8][9]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of novel chromene compounds are often mediated through the modulation of specific signaling pathways, leading to programmed cell death.

Extrinsic Apoptotic Pathway

Several chromene derivatives, such as C1 and C2, have been shown to induce apoptosis through the extrinsic pathway in triple-negative breast cancer cells.[2] This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. Active caspase-8 then cleaves and activates executioner caspases, such as caspase-3 and -7, which in turn cleave cellular substrates like PARP, ultimately leading to cell death.[2]

Extrinsic_Apoptosis_Pathway cluster_membrane Cell Membrane DeathReceptor Death Receptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Recruits & Cleaves Chromene Chromene Compounds (e.g., C1, C2) Chromene->DeathReceptor Activates ActiveCaspase8 Active Caspase-8 Caspase37 Pro-Caspase-3/7 ActiveCaspase8->Caspase37 Cleaves ActiveCaspase37 Active Caspase-3/7 PARP PARP ActiveCaspase37->PARP Cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 3: Activation of the Extrinsic Apoptotic Pathway by Chromene Compounds.
Microtubule Polymerization Inhibition

Another key mechanism of action for certain chromene derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By binding to β-tubulin, often at the colchicine binding site, these compounds inhibit microtubule polymerization.[2] This disruption leads to mitotic arrest, preventing cancer cells from completing cell division, which can subsequently trigger senescence and/or apoptosis.[2][6]

References

The Accelerated Path to Chromene Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of privileged scaffolds like chromenes is paramount. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of 2-amino-4H-chromenes, a class of compounds with significant biological activities. By presenting side-by-side experimental data and protocols, this document aims to facilitate informed decisions in selecting the optimal heating technique for chromene synthesis.

The quest for rapid, efficient, and environmentally benign synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over traditional heating methods, particularly in the synthesis of heterocyclic compounds like chromenes. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][2] This contrasts with conventional heating, which relies on the slower process of thermal conduction from an external heat source.[3] The result is often a dramatic reduction in reaction times, increased product yields, and improved purity profiles.[4]

Performance Under Pressure: A Quantitative Comparison

The advantages of microwave irradiation are most evident when comparing key reaction metrics such as reaction time and product yield. The following table summarizes representative data for the three-component synthesis of 2-amino-4H-chromene derivatives from an aromatic aldehyde, malononitrile, and a phenolic compound (e.g., α-naphthol or β-naphthol).

ProductHeating MethodCatalystSolventTemperature (°C)TimeYield (%)
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrileMicrowaveFeTiO₃Solvent-free1203 min95
ConventionalPiperidineEthanolReflux2-3 h85-90
2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrileMicrowaveFeTiO₃Solvent-free1203 min96
ConventionalPiperidineEthanolReflux2-3 h88
2-amino-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrileMicrowaveFeTiO₃Solvent-free1205 min92
ConventionalPiperidineEthanolReflux3-4 h85
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileMicrowavePiperidineEthanol805-8 min94
ConventionalPiperidineEthanolReflux2 h85

This data is a synthesis of representative values found in the cited literature and is intended for comparative purposes.

At the Bench: Detailed Experimental Protocols

To provide a practical understanding of both methodologies, detailed experimental protocols for the synthesis of a representative 2-amino-4H-chromene are outlined below.

Protocol 1: Microwave-Assisted Synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol (1 mmol)

  • Piperidine (2 drops) or other suitable catalyst

  • Ethanol (2 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and α-naphthol (1 mmol).

  • Add ethanol (2 mL) and a catalytic amount of piperidine (2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80-120°C for 3-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile.[5][6]

Protocol 2: Conventional Heating Synthesis of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol (1 mmol)

  • Piperidine (0.1 mmol) or other suitable catalyst

  • Ethanol (15 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α-naphthol (1 mmol), and ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to yield the pure 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile.[7]

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the distinct workflows for microwave-assisted and conventional heating synthesis of chromenes.

Microwave_Synthesis_Workflow reagents Combine Reactants & Catalyst in Vial seal Seal Vial reagents->seal irradiate Microwave Irradiation (3-10 min) seal->irradiate cool Cool to RT irradiate->cool filter Filter Product cool->filter recrystallize Recrystallize filter->recrystallize product Pure Chromene recrystallize->product

Caption: Workflow for Microwave-Assisted Chromene Synthesis.

Conventional_Synthesis_Workflow reagents Combine Reactants & Catalyst in Flask reflux Reflux (2-4 hours) reagents->reflux cool Cool to RT reflux->cool filter Filter Product cool->filter recrystallize Recrystallize filter->recrystallize product Pure Chromene recrystallize->product

Caption: Workflow for Conventional Heating Chromene Synthesis.

Reaction Mechanism: A Shared Pathway

Both microwave-assisted and conventional heating methods for the three-component synthesis of 2-amino-4H-chromenes are believed to proceed through a similar reaction pathway, a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The primary difference lies in the mode of energy input that drives these transformations.

Reaction_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Intramolecular Cyclization cluster_4 Tautomerization aldehyde Aldehyde intermediate1 Arylidenemalononitrile Intermediate aldehyde->intermediate1 + Malononitrile (Base Catalyst) malononitrile Malononitrile intermediate2 Michael Adduct intermediate1->intermediate2 + α-Naphthol naphthol α-Naphthol intermediate3 Cyclized Intermediate intermediate2->intermediate3 product 2-Amino-4H-chromene intermediate3->product

Caption: Plausible Reaction Mechanism for Chromene Synthesis.

Conclusion

The evidence strongly supports the superiority of microwave-assisted synthesis for the preparation of chromene derivatives. The significant reduction in reaction times, often from hours to minutes, coupled with high to excellent yields, presents a compelling case for its adoption in research and development settings.[4] While conventional heating remains a viable and accessible method, microwave irradiation offers an accelerated, efficient, and often more environmentally friendly route to these valuable heterocyclic compounds. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and desired throughput. However, for rapid lead optimization and library synthesis in drug discovery, microwave-assisted synthesis is the clear frontrunner.

References

A Comparative Guide to Alternative Catalysts and Reagents for 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2H-chromenes, a privileged scaffold in medicinal chemistry and materials science, has seen significant advancements through the development of novel catalytic systems. This guide provides a comparative overview of alternative catalysts and reagents, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We present a detailed analysis of metal-based catalysts, organocatalysts, and green chemistry approaches, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of 2H-chromene synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the performance of various catalytic systems based on reported yields, reaction times, and catalyst loading.

Metal-Based Catalysts

Metal catalysts have been extensively explored for the synthesis of 2H-chromenes, offering high efficiency and functional group tolerance.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Gold (Au) Aryl propargyl ethersPh3PAuNTf2 (catalyst), 25 °CGood to high[1]
Palladium (Pd) (Z)-2-(3-aryl-3-bromoprop-1-en-1-yl)phenolsPd(OAc)2, P(o-tol)3, K2CO3, DMF, 80 °CModerate to high[2]
Iron (Fe) Alkynyl ethers of salicylaldehydeFeCl3 (15 mol%), acetonitrileHigh[1]
Cobalt (Co) Salicyl-N-tosylhydrazones and terminal alkynes[CoII(porphyrin)] (2 mol%), KOtBu, 1,2-dichlorobenzeneGood[3]
Gallium (Ga) 2-Naphthol, benzaldehyde, phenylacetyleneGaCl3 (10 mol%), toluene, 110 °C75
Nickel (Ni) 2-Ethoxy-2H-chromenes and boronic acidsNickel catalystNot specified[4]
Rhodium (Rh) N-phenoxyacetamides and methyleneoxetanones[Cp*RhCl2]2, CsOAc, MeCN, 60 °CNot specified[4]
Organocatalysts

Organocatalysis has emerged as a powerful metal-free alternative, often providing high enantioselectivity.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Enantioselectivity (%)Reference
Brønsted Acid o-Vinylquinone methidesBenzene-1,3,5-tricarboxylic acid (10 mol%)Good to excellentN/A
Aminocatalyst Salicylaldehydes and conjugated nitroalkenesl-proline derived aminocatalystNot specifiedExcellent[4]
Hydrazine Catalyst O-allyl salicylaldehydes[2.2.1]-bicyclic hydrazine catalyst (10 mol%), EtOH, 140 °CGood to excellentN/A[5]
Potassium Carbonate Salicylaldehyde derivatives and β-nitrostyrenesK2CO3, solvent-free ball millingGoodN/A[4]
Green Chemistry Approaches

Green chemistry principles are increasingly being applied to 2H-chromene synthesis to enhance sustainability.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Microwave-Assisted Aromatic aldehyde, malononitrile, α- or β-naphtholFeTiO3 catalyst, 120 °C, 3-5 min90-96[6]
Nanocatalyst Various (one-pot reactions)Nanocatalyst, mild conditionsHigh
Solvent-Free Salicylaldehyde derivatives and β-nitrostyrenesK2CO3, ball millingGood[4]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Cobalt-Catalyzed Synthesis of 2H-Chromenes

This protocol describes the synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes using a cobalt(II)-porphyrin catalyst.[3]

Materials:

  • [CoII(Por)] catalyst (e.g., Co(TPP))

  • Salicyl N-tosylhydrazone

  • Terminal alkyne

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,2-dichlorobenzene

Procedure:

  • Under a nitrogen atmosphere, add the [CoII(Por)] catalyst (2 mol %) and the salicyl N-tosylhydrazone (0.3 mmol) to a flame-dried Schlenk tube.

  • Cap the tube with a Teflon screw cap, evacuate, and backfill with nitrogen.

  • Replace the screw cap with a rubber septum.

  • Dissolve KOtBu (3 equiv.; 0.9 mmol) and the terminal alkyne (3 equiv.; 1 mmol) in 4 mL of anhydrous 1,2-dichlorobenzene.

  • Add the solution at once to the Schlenk tube via a syringe.

  • Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives

This method utilizes microwave irradiation for the rapid and efficient synthesis of 2-amino-4H-chromene derivatives.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

This protocol details the synthesis of 2H-chromenes from O-allyl salicylaldehydes using a bicyclic hydrazine catalyst.[5]

Materials:

  • O-allyl salicylaldehyde substrate (0.1 mmol)

  • [2.2.1]-bicyclic hydrazine catalyst (e.g., 8•(TFA)2) (10 mol %)

  • Ethanol (0.5 mL)

Procedure:

  • In a 5 mL sealed tube, combine the O-allyl salicylaldehyde substrate (0.1 mmol) and the hydrazine catalyst (10 mol %) in ethanol (0.5 mL).

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling to room temperature, purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow for the synthesis of 2H-chromenes.

general_workflow start Reactant & Catalyst Preparation reaction Reaction Setup (e.g., Solvent, Temperature) start->reaction monitoring Reaction Monitoring (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Work-up (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (e.g., NMR, HRMS) purification->analysis end Pure 2H-Chromene analysis->end

Caption: General experimental workflow for 2H-chromene synthesis.

cobalt_mechanism cluster_reactants Reactants Salicyl_N_tosylhydrazone Salicyl-N-tosylhydrazone Carbene_Radical Cobalt(III)-Carbene Radical Intermediate Salicyl_N_tosylhydrazone->Carbene_Radical Alkyne Terminal Alkyne Vinyl_Radical Salicyl-Vinyl Radical Intermediate Alkyne->Vinyl_Radical Catalyst [CoII(Por)] Catalyst->Carbene_Radical Activation Carbene_Radical->Vinyl_Radical + Alkyne o_Quinone_Methide o-Quinone Methide Intermediate Vinyl_Radical->o_Quinone_Methide HAT Product 2H-Chromene o_Quinone_Methide->Product Ring Closure

Caption: Proposed mechanism for cobalt-catalyzed 2H-chromene synthesis.[3]

hydrazine_mechanism start O-allyl salicylaldehyde + Hydrazine Catalyst hydrazonium Hydrazonium Intermediate start->hydrazonium cycloaddition [3+2] Cycloaddition hydrazonium->cycloaddition cycloadduct Pentacyclic Intermediate cycloaddition->cycloadduct retro_cycloaddition Retro-[3+2] Cycloaddition cycloadduct->retro_cycloaddition product 2H-Chromene retro_cycloaddition->product catalyst_regen Catalyst Regeneration retro_cycloaddition->catalyst_regen catalyst_regen->start

Caption: Hydrazine-catalyzed carbonyl-olefin metathesis mechanism.[5]

References

A Comparative Analysis of the Anti-Proliferative Potential of Chlorinated 2H-Chromene-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromene derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including potent anti-cancer activities.[1][2][3] The introduction of halogen atoms, particularly chlorine, onto the chromene scaffold has been shown to modulate their biological efficacy, making chlorinated 2H-chromenes a subject of considerable interest.[4]

Comparative Anti-Proliferative Activity

The anti-proliferative activity of various substituted chromene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. This data, extracted from multiple studies, allows for a comparative assessment of the cytotoxic potential of different chromene analogs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 4H-Chromenes
Compound 4aHCT-1160.3 - 2[5]
MCF-70.3 - 2[5]
HepG-20.3 - 2[5]
Compound 4bHCT-1160.3 - 2[5]
MCF-70.3 - 2[5]
HepG-20.3 - 2[5]
Compound 4cHCT-1160.3 - 2[5]
MCF-70.3 - 2[5]
HepG-20.3 - 2[5]
Compound 7cHCT-1160.3 - 2[5]
MCF-70.3 - 2[5]
HepG-20.3 - 2[5]
Substituted 2H-Chromenes
7-methoxy-4'-chloro-3-styryl-2H-chromeneOral Squamous Carcinoma CellsNot specified, but showed highest tumor selectivity[6]
Dihydropyrano[2,3-g]chromene Derivatives
4-ClpgcK562102 ± 1.6[7]
pgcK562278 ± 2.7[7]
2-glyco-3-nitro-2H-chromenes
Compound 34WiDr1.9[4]
Compound 35WiDr1.7[4]
Compound 36WiDr2.6[4]
Compound 39WiDr3.1[4]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship Insights

The available data suggests that the substitution pattern on the chromene ring plays a crucial role in determining the anti-proliferative activity. For instance, the presence and position of electron-withdrawing groups like halogens can significantly influence the cytotoxic potency.[4] One study highlighted that a 7-methoxy-4'-chloro-3-styryl-2H-chromene derivative exhibited the highest tumor selectivity among the tested compounds, indicating the importance of specific substitutions on both the chromene and the styryl moieties.[6] Furthermore, the anti-cancer activity of some 4-aryl-4H-chromenes is attributed to their ability to induce apoptosis through tubulin inhibition, with the substitution at the 4-position being critical for this activity.[5]

Experimental Protocols

The anti-proliferative activity of the chromene derivatives cited in this guide was predominantly determined using the following standard experimental protocol:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromene derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing Synthesis and Potential Mechanism of Action

To provide a clearer understanding of the context of these compounds, the following diagrams illustrate a general synthesis pathway and a plausible mechanism of their anti-proliferative action.

Synthesis_of_2H_Chromene_3_Carbaldehyde cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Reaction_Step Base-catalyzed [3+3] Cycloaddition Salicylaldehyde->Reaction_Step Acrolein Acrolein Acrolein->Reaction_Step Chromene_Carbaldehyde Substituted 2H-Chromene-3-Carbaldehyde Reaction_Step->Chromene_Carbaldehyde

A generalized synthetic route to 2H-chromene-3-carbaldehydes.

Anticancer_Mechanism_of_Chromenes cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_events Cellular Events cluster_outcome Outcome Chromene Chlorinated 2H-Chromene Derivative Tubulin Tubulin Dimers Chromene->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

A plausible anti-proliferative mechanism of action for certain chromene derivatives.

Conclusion

While direct comparative data on the anti-proliferative activity of 6,8-dichloro-2H-chromene-3-carbaldehyde isomers remains elusive, the analysis of structurally related compounds provides valuable insights. The collective evidence strongly suggests that the chromene scaffold is a viable starting point for the development of novel anti-cancer agents. The anti-proliferative potency of these derivatives is significantly influenced by the nature and position of substituents on the chromene ring, with halogenation being a key modification. Future research focused on the systematic synthesis and evaluation of various halogenated isomers of 2H-chromene-3-carbaldehyde is warranted to elucidate precise structure-activity relationships and to identify lead candidates with enhanced therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations.

References

Safety Operating Guide

Proper Disposal of 6,8-dichloro-2H-chromene-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6,8-dichloro-2H-chromene-3-carbaldehyde, a chlorinated organic compound. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

I. Immediate Safety and Hazard Information

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[3]

II. Personal Protective Equipment (PPE) and Spill Management

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

Protective EquipmentSpecification
Eye Protection Safety goggles with side-shields.[3]
Hand Protection Protective gloves (chemically resistant).
Body Protection Impervious clothing to prevent skin contact.[3]
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if aerosols are generated.[3]

In the event of a spill:

  • Evacuate personnel from the immediate area.[3]

  • Ensure adequate ventilation.[3]

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[3]

  • Prevent the spill from entering drains or water courses.[3]

  • Absorb the spill with a non-combustible, inert material such as diatomite or universal binders.[3]

  • Decontaminate the spill surface by scrubbing with alcohol.[3]

  • Collect all contaminated materials into a designated, labeled hazardous waste container for disposal.[3]

III. Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[1][4] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination.[1][5]

Waste Segregation and Collection:

  • Designate a Waste Stream: This compound falls under the category of halogenated organic waste .[4][6] It must be segregated from non-halogenated solvents and other incompatible waste streams like acids, bases, and oxidizers.[4]

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw top.[5][7] The container should be clearly labeled as "Hazardous Waste" and specify the contents: "this compound".

  • Accumulate Waste: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5][8] The storage area should be well-ventilated.

Preparing for Disposal:

  • Do Not Mix Wastes: Avoid mixing this compound with other waste types to prevent unforeseen chemical reactions and to facilitate proper disposal.[4]

  • Container Labeling: Ensure the hazardous waste label is completely filled out with the chemical name (no abbreviations or formulas), concentration, and the date of accumulation.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][9] Follow their specific procedures for waste pickup requests.

Final Disposal Method:

The recommended disposal method for chlorinated organic residues is high-temperature incineration.[1][10] This process decomposes the compound into gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[1] Landfill burial is generally prohibited for such materials.[1]

IV. Disposal Workflow

G Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal A 1. Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) B 2. Segregate Waste (Halogenated Organic Waste) A->B Handle Chemical C 3. Use Labeled, Compatible Waste Container B->C Collect Waste D 4. Store in Designated Satellite Accumulation Area C->D Store Securely E 5. Request Waste Pickup from EHS D->E Container Full or Per Policy F 6. EHS Transports Waste to Licensed Disposal Facility E->F Scheduled Pickup G 7. High-Temperature Incineration F->G Final Disposal H 8. Treatment of Gaseous Byproducts G->H Environmental Protection

Caption: Disposal workflow from laboratory collection to final destruction.

References

Personal protective equipment for handling 6,8-dichloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6,8-dichloro-2H-chromene-3-carbaldehyde (CAS No. 126350-18-3) was publicly available at the time of this writing. The following safety recommendations are based on the known hazards of structurally similar compounds, specifically other dichlorinated chromene derivatives, and general safety protocols for handling aldehydes and chlorinated organic compounds. Researchers should always perform a thorough risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to supplement, not replace, institutional safety protocols and professional judgment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from the analogous compound, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, this compound should be treated as a hazardous substance with the potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also expected to be a skin and eye irritant and may cause respiratory irritation.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes, dust, and vapors, minimizing the risk of severe eye irritation.
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm)Offers good resistance to a range of chemicals, including aldehydes and chlorinated compounds. Always check for breakthrough times and dispose of gloves immediately after contamination.
Skin and Body Protection Chemical-resistant lab coat, closed-toe shoes, and long pantsPrevents skin contact with the compound. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and minimizes the risk of inhaling dust or vapors. For situations where a fume hood is not available or in case of a large spill, a half-mask respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

II. Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Location: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for chlorinated organic compounds are readily accessible.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a designated weighing enclosure to minimize dust exposure.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before entering the handling area.

  • Dispensing: Carefully dispense the solid compound, avoiding the generation of dust. Use tools that will not create static electricity.

  • In Solution: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the solvent is compatible with the compound.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

III. Disposal Plan

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and bench paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

2. Waste Neutralization (if applicable and permitted):

  • Some aldehyde-containing waste streams can be neutralized.[2][3] However, this should only be performed by trained personnel following a validated and approved institutional protocol. Consult your environmental health and safety department before attempting any chemical neutralization of hazardous waste.

3. Final Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[2]

IV. Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Proceed to Cleanup clean2 Decontaminate Work Area clean1->clean2 clean3 Properly Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-2H-chromene-3-carbaldehyde
Reactant of Route 2
6,8-dichloro-2H-chromene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.